URAT1 inhibitor 2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18BrN3O2S |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-[1-[(4-bromonaphthalen-1-yl)methyl]imidazo[4,5-b]pyridin-2-yl]sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C21H18BrN3O2S/c1-21(2,19(26)27)28-20-24-18-17(8-5-11-23-18)25(20)12-13-9-10-16(22)15-7-4-3-6-14(13)15/h3-11H,12H2,1-2H3,(H,26,27) |
InChI Key |
VKHXJKYGFGXZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)SC1=NC2=C(N1CC3=CC=C(C4=CC=CC=C34)Br)C=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of URAT1 Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of URAT1 inhibitor 2, a novel compound with significant potential for the treatment of hyperuricemia and gout. This document details the scientific rationale, experimental methodologies, and key data supporting its development.
Introduction: The Role of URAT1 in Hyperuricemia
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in maintaining uric acid homeostasis. Located on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1][2] Consequently, inhibiting URAT1 activity is a key therapeutic strategy to increase uric acid excretion and lower serum urate levels.[1][2]
This compound, also identified as compound 23 and TD-3 in scientific literature, emerged from a drug discovery program aimed at identifying novel, potent, and safe URAT1 inhibitors with improved properties over existing therapies.
Discovery of this compound
The discovery of this compound was guided by a scaffold hopping and molecular hybridization strategy, using the known URAT1 inhibitor lesinurad as a starting point. The research, detailed in the Journal of Medicinal Chemistry by Tong Zhao et al. (2022), involved the synthesis and screening of a series of novel compounds with a bicyclic imidazolopyridine core. This effort led to the identification of compound 23, which demonstrated superior in vitro potency and in vivo efficacy compared to the parent compound.[3]
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a detailed protocol for its chemical synthesis.
Chemical Name: 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Key Intermediates: The synthesis involves the preparation of several key intermediates, which are not detailed here but can be found in the primary literature. The final step of the synthesis is described below.
Final Synthesis Step:
The synthesis of the final compound involves the reaction of a thiol-containing triazole intermediate with an appropriate acetate source. While the primary research article provides the overall scheme, specific details of the final reaction step for compound 23 are outlined in related patents and chemical supplier information. Generally, the synthesis involves the alkylation of a thiol group with a haloacetic acid derivative.
In Vitro Efficacy and Selectivity
The inhibitory activity of this compound was assessed through a series of in vitro assays. The quantitative data from these experiments are summarized in the tables below.
URAT1 Inhibition Assay
The potency of this compound against the human URAT1 transporter was determined using a [14C]-uric acid uptake assay in HEK293 cells stably expressing the transporter.
Table 1: In Vitro URAT1 Inhibitory Activity
| Compound | hURAT1 IC50 (μM) |
| This compound | 1.36 |
Cytochrome P450 (CYP) Inhibition Assays
To assess the potential for drug-drug interactions, the inhibitory activity of this compound was evaluated against a panel of major human cytochrome P450 enzymes using human liver microsomes.
Table 2: In Vitro CYP450 Inhibitory Activity
| CYP Isozyme | IC50 (μM) |
| CYP1A2 | 16.97 |
| CYP2C9 | 5.22 |
| CYP2C19 | >20 |
| CYP2D6 | >20 |
| CYP3A4M | >20 |
In Vivo Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following both intravenous and oral administration.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 2.15 ± 0.33 | 2.34 ± 0.28 |
| Tmax (h) | - | 0.58 ± 0.20 |
| Cmax (ng/mL) | - | 3245 ± 456 |
| AUC(0-t) (ng·h/mL) | 3489 ± 421 | 10321 ± 1254 |
| AUC(0-∞) (ng·h/mL) | 3567 ± 433 | 10567 ± 1301 |
| CL (L/h/kg) | 0.56 ± 0.07 | - |
| Vz (L/kg) | 1.74 ± 0.23 | - |
| F (%) | - | 59.3 |
Experimental Protocols
URAT1-Mediated [14C]Uric Acid Uptake Assay
This assay measures the ability of a compound to inhibit the transport of radiolabeled uric acid into cells expressing the URAT1 transporter.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human URAT1 transporter are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded into 24-well plates and grown to confluence.
-
Compound Incubation: On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer. The cells are then incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Uptake Initiation: The uptake of uric acid is initiated by adding a solution containing [14C]-uric acid to each well. The incubation is typically carried out for a short period (e.g., 5-15 minutes) at 37°C.[4][5]
-
Uptake Termination: The uptake reaction is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vitro CYP450 Inhibition Assay
This assay evaluates the potential of a test compound to inhibit the activity of major drug-metabolizing enzymes.
-
Materials: Pooled human liver microsomes, specific CYP isozyme probe substrates, and NADPH are used.
-
Incubation: A reaction mixture containing human liver microsomes, phosphate buffer, and varying concentrations of this compound is pre-incubated.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a specific probe substrate for each CYP isozyme and an NADPH-generating system.
-
Incubation and Termination: The reaction is incubated at 37°C for a specific time and then terminated by the addition of a stop solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9]
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined.
In Vivo Pharmacokinetic Study in Rats
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in an animal model.
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Drug Administration:
-
Intravenous (IV): this compound is administered as a single bolus injection into the tail vein at a specific dose (e.g., 2 mg/kg).
-
Oral (PO): The compound is administered by oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points after drug administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vz), and oral bioavailability (F%).
Visualizations
URAT1 Signaling Pathway and Inhibition
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into URAT1 Inhibitor Development
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationships of URAT1 Inhibitors
Gout, a painful and debilitating inflammatory arthritis, arises from the deposition of monosodium urate crystals in joints, a direct consequence of elevated levels of uric acid in the blood (hyperuricemia). The human urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys, plays a pivotal role in regulating uric acid levels by reabsorbing it from the urine back into the bloodstream.[1] Inhibition of URAT1 is therefore a cornerstone of modern gout therapy. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of URAT1 inhibitors, offering a valuable resource for researchers and drug developers in this therapeutic area.
The Mechanism of URAT1 and its Inhibition
URAT1 functions as an anion exchanger, a process that is fundamental to its role in uric acid homeostasis. The transporter facilitates the reabsorption of urate from the renal tubule in exchange for intracellular anions, such as lactate or chloride. This process is crucial for maintaining the body's delicate balance of uric acid. The cytoskeletal-associated protein PDZK1 is understood to be important for the localization of URAT1 to the apical membrane of the proximal tubule cells, ensuring its proper function.
The development of URAT1 inhibitors is centered on the design of molecules that can effectively block this transport mechanism, thereby increasing the excretion of uric acid in the urine and lowering serum uric acid levels.
Key Experimental Protocols for Evaluating URAT1 Inhibitors
The discovery and development of novel URAT1 inhibitors rely on robust and reproducible in vitro and in vivo assays. The following sections detail the methodologies for key experiments cited in the literature.
In Vitro URAT1 Inhibition Assay using HEK293 Cells
This assay is a cornerstone for screening and characterizing URAT1 inhibitors. It utilizes a human embryonic kidney cell line (HEK293) that has been stably transfected to express the human URAT1 transporter.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing hURAT1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
2. Uric Acid Uptake Assay (Radiolabeled):
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer buffer (pH 7.4).
-
The cells are then pre-incubated with the test compounds at various concentrations for a specified period (e.g., 10-30 minutes) at 37°C.
-
The uptake of uric acid is initiated by adding a solution containing [14C]-labeled uric acid (typically at a concentration of 10-50 µM) to each well.
-
After a defined incubation period (e.g., 5-15 minutes), the uptake is terminated by rapidly washing the cells with ice-cold Krebs-Ringer buffer.
-
The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
The amount of [14C]-uric acid taken up by the cells is quantified using a liquid scintillation counter.
-
The IC50 value, the concentration of the inhibitor that reduces URAT1-mediated uric acid uptake by 50%, is calculated by fitting the data to a dose-response curve.
3. Uric Acid Uptake Assay (Non-Isotopic, Fluorescence-based):
-
As an alternative to radiolabeling, some assays utilize a fluorescent substrate that is transported by URAT1.
-
The protocol is similar to the radiolabeled assay, but instead of [14C]-uric acid, a fluorescent substrate is added to the cells.
-
After the incubation period, the cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader.
-
The IC50 is determined by measuring the reduction in fluorescence in the presence of the inhibitor.
In Vitro URAT1 Inhibition Assay using Xenopus laevis Oocytes
Xenopus laevis oocytes provide a robust system for expressing and studying membrane transporters like URAT1.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs.
-
The oocytes are defolliculated by treatment with collagenase.
-
Complementary RNA (cRNA) encoding human URAT1 is synthesized in vitro and injected into the oocytes.
-
The injected oocytes are incubated for 2-4 days to allow for the expression of the URAT1 protein on the oocyte membrane.
2. Uric Acid Uptake Assay:
-
The oocytes are washed with a transport buffer (e.g., ND96).
-
They are then pre-incubated with the test inhibitor at various concentrations.
-
The uptake is initiated by adding [14C]-uric acid to the buffer.
-
After a defined period, the uptake is stopped by washing the oocytes with ice-cold buffer.
-
Individual oocytes are lysed, and the radioactivity is measured by scintillation counting.
-
The IC50 values are then determined.
Structure-Activity Relationship (SAR) of URAT1 Inhibitors
The development of potent and selective URAT1 inhibitors has been guided by extensive SAR studies. Several chemical scaffolds have been explored, with benzbromarone and lesinurad serving as key starting points for medicinal chemistry efforts.
Benzbromarone and its Analogs
Benzbromarone is a potent URAT1 inhibitor, but its clinical use has been limited due to concerns about hepatotoxicity.[2] SAR studies have focused on modifying its structure to improve safety while maintaining or enhancing potency.
| Compound | R1 | R2 | IC50 (nM) vs. hURAT1 | Reference |
| Benzbromarone | Br | Br | 220 | [3] |
| 6-fluoro-benzbromarone | F | H | 18 ± 4 | [3] |
| 5,6-difluoro-benzbromarone | F | F | 245 ± 64 | [3] |
Key SAR Insights for Benzbromarone Analogs:
-
The benzofuran core is crucial for activity.
-
Halogen substitutions on the benzoyl ring significantly influence potency. A single fluorine at the 6-position of the benzofuran ring was shown to dramatically increase potency.[3]
Lesinurad and its Derivatives
Lesinurad is a selective URAT1 inhibitor that has been approved for the treatment of hyperuricemia associated with gout.[4] Its development has spurred the exploration of numerous derivatives to optimize its pharmacological profile.
| Compound | Core Scaffold Modification | IC50 (µM) vs. hURAT1 | Reference |
| Lesinurad | 1,2,4-triazole | 7.2 | [4] |
| Compound 20 | 1H-Imidazole[4,5-b]pyridine | 1.6 | [4] |
| Compound 22 | N-(pyridin-3-yl)sulfonamide | 0.032 | [4] |
Key SAR Insights for Lesinurad Derivatives:
-
The carboxylic acid moiety is a key pharmacophore for interaction with the transporter.
-
Modifications of the triazole ring and the naphthalene core have led to significant improvements in potency.[4]
-
The introduction of a sulfonamide group in place of the carboxylic acid has yielded highly potent inhibitors.[4]
Diarylmethane-Based Inhibitors
A series of compounds based on a diarylmethane scaffold has been investigated, leading to the discovery of highly potent URAT1 inhibitors.
| Compound | R Group on Thiophene Ring | IC50 (µM) vs. hURAT1 | Reference |
| 1h | 4-cyanophenyl | 0.035 | [2][5] |
| Lesinurad | - | 7.18 | [2][5] |
| Benzbromarone | - | 0.28 | [2][5] |
Key SAR Insights for Diarylmethane-Based Inhibitors:
-
The diarylmethane backbone serves as a promising scaffold for designing potent URAT1 inhibitors.[2][5]
-
The nature and position of substituents on the aromatic rings have a profound impact on inhibitory activity.[2][5]
The Drug Discovery and Development Pipeline for URAT1 Inhibitors
The journey from a preliminary hit compound to a clinically approved drug is a long and complex process. For URAT1 inhibitors, this pipeline involves a series of sequential and iterative steps.
Conclusion
The inhibition of URAT1 remains a highly validated and promising strategy for the management of hyperuricemia and gout. The continuous exploration of the structure-activity relationships of diverse chemical scaffolds is crucial for the development of next-generation URAT1 inhibitors with improved efficacy, selectivity, and safety profiles. This technical guide provides a solid foundation for researchers and drug developers to build upon in their quest for novel and improved therapies for this prevalent and painful disease. The detailed experimental protocols and summarized SAR data herein are intended to facilitate these ongoing efforts.
References
- 1. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to URAT1 Inhibitor Target Engagement in Renal Proximal Tubules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for assessing the target engagement of Urate Transporter 1 (URAT1) inhibitors in the renal proximal tubules. Understanding and quantifying how a drug interacts with its intended target is a critical step in the development of effective therapies for hyperuricemia and gout.
Introduction: The Role of URAT1 in Renal Urate Homeostasis
Uric acid, the final product of purine metabolism in humans, is primarily excreted by the kidneys.[1] A delicate balance between glomerular filtration, tubular reabsorption, and secretion maintains its physiological levels. The human urate transporter 1 (hURAT1), encoded by the SLC22A12 gene, is a key protein in this process.[2] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for reabsorbing approximately 90% of the urate filtered by the glomeruli back into the bloodstream.[1][3][4] It functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular organic anions like lactate and nicotinate.[3][4][5]
In conditions like hyperuricemia, where serum uric acid (sUA) levels are elevated, the activity of URAT1 contributes to the pathology.[6] Consequently, inhibiting URAT1 is a primary therapeutic strategy to increase the fractional excretion of uric acid (FEUA), lower sUA levels, and prevent the formation of monosodium urate crystals that cause gout.[2][3][4] Assessing target engagement—the direct interaction of an inhibitor with URAT1—is crucial for confirming its mechanism of action and optimizing its therapeutic potential.
Molecular Mechanism of URAT1 Inhibition
URAT1 belongs to the major facilitator superfamily (MFS) of transporters.[4][5] Cryo-electron microscopy (cryo-EM) studies have revealed that clinically relevant inhibitors like benzbromarone and lesinurad bind selectively to URAT1 in its inward-open conformation.[3][4] This binding occurs within a central cavity, physically obstructing the urate binding site and locking the transporter in a state that is incompetent for transport.[4] This mechanism effectively blocks urate reabsorption.[4] Mutagenesis studies have identified specific amino acid residues within the transmembrane domains that are critical for high-affinity inhibitor binding, such as Serine-35, Phenylalanine-365, and Isoleucine-481.[5]
The diagram below illustrates the physiological function of URAT1 and the mechanism of its inhibition.
Experimental Protocols for Assessing Target Engagement
A multi-faceted approach combining in vitro and in vivo models is essential for thoroughly characterizing URAT1 inhibitor target engagement.
In Vitro Target Engagement Assays
In vitro assays provide a controlled environment to quantify the direct inhibitory effect of a compound on URAT1 function. Cell lines overexpressing hURAT1 are the cornerstone of these investigations.
This is the gold-standard method for quantifying URAT1 inhibition.
-
Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, typically [¹⁴C]-urate, into cells stably expressing hURAT1. The reduction in radioactivity inside the cells correlates with the inhibitor's potency.
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) or HEK293T cells are commonly used due to their low endogenous transporter expression and high transfection efficiency.[3][7][8] Parental (non-transfected) cells serve as a negative control.
-
Detailed Protocol:
-
Cell Culture: HEK293 cells stably expressing hURAT1 are cultured in a suitable medium (e.g., MEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.[9]
-
Seeding: Cells are seeded into 24-well or 96-well plates pre-coated with poly-D-lysine to ensure adhesion.
-
Pre-incubation: After 24-48 hours, the culture medium is removed, and cells are washed with a pre-warmed uptake buffer (e.g., 125 mM Na-gluconate, 4.8 mM K-gluconate, 25 mM HEPES, pH 7.4).[4]
-
Inhibitor Addition: Cells are pre-incubated for 10-15 minutes at 37°C with the uptake buffer containing various concentrations of the test inhibitor or vehicle control (e.g., DMSO).[4]
-
Uptake Initiation: The uptake reaction is initiated by adding the uptake buffer containing a fixed concentration of [¹⁴C]-urate (e.g., 200 µM) and the corresponding inhibitor concentration.[3]
-
Incubation: The reaction proceeds for a defined period, typically 10-20 minutes at 37°C.[3][4]
-
Uptake Termination: The reaction is stopped by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer to remove extracellular radioactivity.
-
Cell Lysis: Cells are lysed using a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: The lysate is transferred to a scintillation vial with a scintillation cocktail, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The results are normalized to the protein content in each well. The IC₅₀ value (the concentration of inhibitor required to reduce URAT1-mediated uptake by 50%) is calculated by fitting the dose-response data to a nonlinear regression model.
-
-
LC-MS/MS-Based Urate Uptake Assay: This method follows a similar protocol to the radiolabeled assay but uses non-radioactive uric acid.[7] Intracellular urate is quantified using highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10] This approach avoids the use of radioactive materials.
-
Fluorescence-Based Assay: This high-throughput method uses a fluorescent substrate, such as 6-carboxyfluorescein, that is transported by URAT1.[1] Inhibition is measured by a decrease in intracellular fluorescence. While convenient and economical, this method may show lower affinity for the substrate, potentially yielding higher IC₅₀ values compared to radiolabeled assays.[1]
In Vivo Target Engagement Models
In vivo studies are essential to confirm that an inhibitor engages URAT1 in a complex physiological system and produces the desired pharmacodynamic effect.
Since most non-primate animals have the enzyme uricase, which degrades uric acid, hyperuricemia must be induced.
-
Models:
-
Principle: Target engagement is demonstrated by measuring the pharmacodynamic endpoints of increased urinary urate excretion and decreased plasma urate levels following inhibitor administration.
-
Detailed Protocol:
-
Animal Acclimatization: Rodents (e.g., C57BL/6 mice or Wistar rats) are acclimatized to the facility conditions.
-
Induction of Hyperuricemia: Animals are treated with a uricase inhibitor (e.g., potassium oxonate, 250 mg/kg, i.p.) approximately 1 hour before the test compound is administered.
-
Inhibitor Administration: The URAT1 inhibitor or vehicle is administered, typically via oral gavage (p.o.).
-
Sample Collection:
-
Urine: Animals are placed in metabolic cages for urine collection over a defined period (e.g., 2-4 hours).
-
Blood: At the end of the urine collection period, blood is collected via cardiac puncture or from the tail vein. Plasma is separated by centrifugation.
-
-
Biochemical Analysis:
-
Uric acid and creatinine concentrations in both plasma and urine are measured using commercially available kits.
-
-
Data Analysis:
-
Serum Uric Acid (sUA): The primary efficacy endpoint is a significant reduction in sUA levels compared to the vehicle-treated group.
-
Fractional Excretion of Uric Acid (FEUA): This is the key target engagement biomarker. It reflects the proportion of filtered urate that is excreted and is calculated using the formula: FEUA (%) = [(Urine Urate × Plasma Creatinine) / (Plasma Urate × Urine Creatinine)] × 100
-
A dose-dependent increase in FEUA is direct evidence of URAT1 inhibition in the kidney.[5]
-
-
Quantitative Data Presentation
The following tables summarize the inhibitory potency of common URAT1 inhibitors from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency of Selected URAT1 Inhibitors
| Inhibitor | Assay Type | Cell Line | IC₅₀ / Kᵢ (µM) | Mode of Inhibition | Citation(s) |
| Benzbromarone | [¹⁴C]-Urate Uptake | HEK293T | ~0.5 | Non-competitive | [3] |
| Urate Uptake | HEK293 | - | - | [5] | |
| Lesinurad | [¹⁴C]-Urate Uptake | HEK293T | ~5.0 | Non-competitive | [3] |
| Probenecid | Urate Uptake | HEK293 | - | - | [5] |
| Sulfinpyrazone | [¹⁴C]-Urate Uptake | URAT1EM | 32 | - | [11] |
| Dotinurad | - | - | - | Highly Selective | [12] |
| CC18002 | Urate Uptake | hURAT1-HEK293 | 1.69 | Potent Inhibitor | [7][8] |
| Baicalein | Urate Uptake | - | 31.6 | Non-competitive | [1] |
| Osthol | Urate Uptake | URAT1-HEK293 | 78.8 | Non-competitive | [1] |
Table 2: In Vivo Efficacy of Selected URAT1 Inhibitors in Hyperuricemic Models
| Inhibitor | Animal Model | Dose | Change in Serum Uric Acid | Change in FEUA | Citation(s) |
| Benzbromarone | PO-Induced Hyperuricemic Mice | - | Significant Decrease | Significant Increase | [7][8] |
| Lesinurad | Healthy Volunteers | - | Decrease | Increase | [5] |
| CC18002 | PO-Induced Hyperuricemic Mice | - | Significant Decrease (Comparable to Benzbromarone) | - | [7][8] |
| Baicalein | PO-Induced Hyperuricemic Mice | 200 mg/kg | Significant Decrease | Increased Urate Excretion | [1] |
| Nootkatone | PO-Induced Hyperuricemic Rats | 100 mg/kg | Significant Decrease | - | [1] |
Conclusion
Confirming URAT1 target engagement is a cornerstone of developing novel uricosuric agents. A systematic approach, beginning with robust in vitro cell-based assays to determine direct inhibitory potency and mechanism, followed by validation in relevant in vivo hyperuricemic models to demonstrate pharmacodynamic effects, is critical for success. The measurement of FEUA serves as the most direct and translatable biomarker of URAT1 inhibition in vivo. By employing the detailed methodologies and analytical frameworks presented in this guide, researchers can effectively characterize new chemical entities, establish clear structure-activity relationships, and build a strong foundation for clinical development.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Role of URAT1 Inhibitors in Hyperuricemia and Gout Pathology: A Technical Guide
Abstract
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary driver of gout, a debilitating inflammatory arthritis.[1] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key regulator of sUA, responsible for approximately 90% of urate reabsorption in the kidneys.[2][3][4] Consequently, URAT1 has emerged as a critical therapeutic target for managing hyperuricemia and gout.[1][2][5] This technical guide provides an in-depth overview of the role of URAT1 in gout pathology, the mechanism of action of URAT1 inhibitors, and a summary of preclinical and clinical data. Detailed experimental protocols for evaluating these inhibitors are also presented.
Introduction: URAT1 in Renal Urate Homeostasis
Uric acid is the final product of purine metabolism in humans.[6] While it serves as an antioxidant at normal levels, its overproduction or, more commonly, insufficient excretion leads to hyperuricemia.[6] An estimated 90% of primary hyperuricemia cases are attributed to impaired renal uric acid excretion.[3][6]
The kidneys play a predominant role in uric acid excretion, handling over 70% of its elimination.[6] Within the kidney, the proximal tubule is the primary site for urate transport. URAT1, located on the apical membrane of proximal tubule cells, mediates the reabsorption of urate from the tubular fluid back into the bloodstream in exchange for intracellular anions.[2][4][7][8] This process is a major determinant of circulating sUA levels. The critical role of URAT1 is highlighted by the fact that loss-of-function mutations in the SLC22A12 gene lead to renal hypouricemia, a condition of abnormally low sUA.[2][9]
Hyperuricemia can lead to the saturation of urate in the blood, resulting in the formation and deposition of monosodium urate (MSU) crystals in joints and soft tissues.[1][7] This crystal deposition triggers a painful inflammatory response, leading to acute gout flares and, over time, chronic gouty arthritis and the formation of tophi.[1]
Mechanism of Action of URAT1 Inhibitors
URAT1 inhibitors are a class of uricosuric agents that function by blocking the urate/anion exchange activity of the URAT1 transporter.[7] By competitively or non-competitively binding to URAT1, these drugs prevent the reabsorption of uric acid from the renal tubules.[4][7] This leads to increased fractional excretion of uric acid in the urine, which in turn lowers the concentration of uric acid in the blood.[7][10] By reducing sUA levels, URAT1 inhibitors help to prevent MSU crystal formation, dissolve existing crystals, and thereby alleviate the symptoms of gout and reduce the frequency of attacks.[7]
Recent structural studies using cryo-electron microscopy have revealed that inhibitors like benzbromarone and lesinurad bind within the central cavity of URAT1, stabilizing it in an inward-facing conformation and thus blocking the transport cycle.[2][4]
Caption: Mechanism of Action of URAT1 Inhibitors.
URAT1 Inhibitors: Preclinical and Clinical Data
A number of URAT1 inhibitors have been developed, ranging from older non-selective drugs to newer, highly selective agents.
Approved and Investigational URAT1 Inhibitors
-
Probenecid: A non-specific uricosuric that also inhibits other transporters like OAT1, OAT3, and GLUT9.[11]
-
Benzbromarone: A potent uricosuric that is more selective for URAT1 than probenecid but also acts on GLUT9, OAT1, and OAT3.[11] Its use has been limited by reports of hepatotoxicity.[4][11]
-
Lesinurad: The first relatively selective URAT1 inhibitor approved in the US, it also inhibits OAT1, OAT3, and OAT4.[11] It was approved for use in combination with a xanthine oxidase inhibitor (XOI) due to renal-related adverse events when used as monotherapy.[11][12]
-
Dotinurad: A selective URAT1 inhibitor approved in Japan in 2020, with minimal effects on ABCG2, OAT1, and OAT3.[1][11]
-
Verinurad: A selective URAT1 inhibitor that has shown significant sUA lowering in Phase II trials.[12]
-
Pozdeutinurad (AR882): A potent and selective URAT1 inhibitor currently in clinical development that has shown promising efficacy in reducing sUA and resolving tophi in Phase II trials.[11][13][14]
Quantitative Efficacy Data
The following tables summarize key quantitative data for various URAT1 inhibitors from in vitro and clinical studies.
Table 1: In Vitro Inhibitory Potency of URAT1 Inhibitors
| Compound | IC50 / Ki Value (µM) | Assay System | Reference |
|---|---|---|---|
| Benzbromarone | 14.3 | Fluorescence-based | [6] |
| Benzbromarone | 0.44 | Non-isotopic uric acid uptake in HEK293 cells | [15] |
| Benzbromarone | 0.18 (hURAT1) | Uric acid transport assay in HEK293T cells | [16] |
| Benzbromarone | 45 (mURAT1) | Uric acid transport assay in HEK293T cells | [16] |
| Lesinurad | 7.2 | URAT1-mediated urate transport assay | [6] |
| Lesinurad | 3.5 | Urate transport activity in human URAT1 | [2] |
| Febuxostat | 36.1 | Fluorescence-based | [6] |
| LUM (Lesinurad analog) | 3.2 | URAT1-mediated urate transport assay | [6] |
| Compound 1g | 0.032 | URAT1-mediated urate transport assay | [6] |
| Compound CC18002 | 1.69 | Non-isotopic uric acid uptake in HEK293 cells | [15] |
| BDEO | 0.14 (Ki) | Uric acid uptake in URAT1-293T cells |[6] |
Table 2: Clinical Efficacy of Investigational URAT1 Inhibitors (Phase II Data)
| Inhibitor | Dose | Baseline sUA (mg/dL) | sUA Level at Endpoint (mg/dL) | % sUA Reduction | Study Population | Reference |
|---|---|---|---|---|---|---|
| Verinurad | 5 mg | ~7.6 | - | -17.5% | Gout / Hyperuricemia (US) | [11][17] |
| Verinurad | 10 mg | ~7.6 | - | -29.1% | Gout / Hyperuricemia (US) | [11][17] |
| Verinurad | 12.5 mg | ~7.6 | - | -34.4% | Gout / Hyperuricemia (US) | [11][17] |
| Verinurad | - | - | - | -31.7% to -55.8% | Gout / Hyperuricemia (Japan) | [17] |
| AR882 | 75 mg | 9.4 | 4.5 | ~52% | Gout with Tophi | [13] |
| AR882 | 50 mg (+ Allopurinol) | 9.4 | 4.7 | ~50% | Gout with Tophi |[13] |
Table 3: Proportion of Patients Reaching Target sUA Levels with AR882 (Phase 2b)
| Target sUA | Dose | Timepoint | % of Patients Reaching Target | Reference |
|---|---|---|---|---|
| < 6 mg/dL | 75 mg | Week 6 | 84% | [14] |
| < 5 mg/dL | 75 mg | Week 12 | 73% (ITT), 82% (PP) | [14] |
| < 4 mg/dL | 75 mg | Week 12 | 55% (ITT), 63% (PP) | [14] |
ITT: Intent-to-Treat; PP: Per-Protocol
Experimental Protocols for URAT1 Inhibitor Evaluation
The discovery and development of URAT1 inhibitors rely on a series of robust in vitro and in vivo experimental models.
In Vitro URAT1 Inhibition Assays
These assays are crucial for primary screening and determining the potency (e.g., IC50) of candidate inhibitors. A common workflow involves using a stable cell line, such as HEK293 or MDCK-II, that overexpresses human URAT1 (hURAT1).[6][15][18]
Caption: General workflow for in vitro URAT1 inhibitor screening.
Protocol 1: Non-Isotopic Uric Acid Uptake Assay using LC-MS/MS
This method offers high sensitivity and avoids the use of radioactive materials.[6]
-
Cell Seeding: Seed HEK293 cells stably expressing hURAT1 in 24-well plates at a density of approximately 2.5 x 10^5 cells per well. Allow cells to grow to ~80% confluency.[15]
-
Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the test inhibitor dissolved in a suitable buffer (e.g., Krebs-Ringer) for 30 minutes at 37°C.[15]
-
Uric Acid Incubation: Initiate the uptake reaction by adding a uric acid solution (e.g., 750 µM) to each well. Incubate for a defined period (e.g., 30 minutes) at 37°C.[15]
-
Washing: Terminate the reaction by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular uric acid.
-
Cell Lysis and Sample Preparation: Lyse the cells and collect the intracellular contents. An internal standard, such as isotope-labeled 1,3-15N2 uric acid, is added to the lysate for accurate quantification.[6]
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the intracellular uric acid concentration.[6][19]
-
Calculation: The URAT1-specific uptake is calculated by subtracting the background uptake measured in control cells (e.g., HEK293 cells not expressing URAT1). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]
In Vivo Hyperuricemia Animal Models
Animal models are essential for evaluating the in vivo efficacy and safety of URAT1 inhibitors. Standard non-primate models often fail to predict human responses because their native URAT1 has a very low affinity for uric acid.[20]
Model 1: Oxonic Acid (Potassium Oxonate)-Induced Hyperuricemia
-
Principle: Potassium oxonate (PO) is a uricase inhibitor. In most mammals (excluding humans and some primates), uricase breaks down uric acid into the more soluble allantoin.[16] By inhibiting uricase, PO administration leads to an accumulation of uric acid in the blood, creating a hyperuricemic state.
-
Protocol:
-
Animal: ICR mice or other suitable rodent strains.
-
Induction: Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally to inhibit uricase.[6]
-
Urate Load: One hour after PO administration, induce a purine load by administering hypoxanthine (e.g., 250 mg/kg) or uric acid orally to further elevate sUA levels.[15][20]
-
Drug Administration: The test URAT1 inhibitor is typically administered orally either before or concurrently with the purine load.
-
Sample Collection: Collect blood samples at various time points (e.g., 2-8 hours) after induction to measure sUA levels.[15]
-
Analysis: Compare the sUA levels in the drug-treated group to a vehicle-treated control group to determine the uric acid-lowering effect.
-
Model 2: Humanized URAT1 (hURAT1) Transgenic Mouse Model
-
Principle: This model overcomes the species-difference issue by genetically engineering mice to express the human URAT1 transporter.[20] This is often achieved using CRISPR/Cas9 to replace the mouse Urat1 gene with the human SLC22A12 gene.[20][21] These mice provide a more physiologically relevant system for testing hURAT1-specific inhibitors.[20]
-
Protocol:
-
Animal: hURAT1 knock-in (KI) mice.[20]
-
Induction of Hyperuricemia: While hURAT1 expression alone can raise sUA, a hyperuricemic state comparable to human levels is often induced with a hypoxanthine challenge to provide a robust model.[16][20]
-
Drug Administration: Administer the test inhibitor (e.g., benzbromarone) to the hURAT1-KI mice.
-
Efficacy Measurement: Measure the change in sUA levels. A significant reduction in sUA is expected in the hURAT1-KI mice, whereas little to no effect is seen in wild-type littermates treated with the same inhibitor, confirming the drug's specificity for human URAT1.[16][20]
-
Signaling and Regulatory Network
The function of URAT1 is not isolated; it is part of a larger complex of transporters and regulatory proteins in the proximal tubule, sometimes referred to as the "urate transportsome."[22]
Caption: Key transporters in the renal proximal tubule urate handling network.
Key players in this network include:
-
Apical (Lumen-facing) Transporters:
-
Basolateral (Blood-facing) Transporters:
-
Regulatory Proteins:
Conclusion and Future Directions
The inhibition of URAT1 is a highly effective and validated strategy for the treatment of hyperuricemia and gout.[3] By directly targeting the primary mechanism of renal urate reabsorption, URAT1 inhibitors significantly lower sUA levels, addressing the root cause of MSU crystal formation.[7] The development has progressed from non-selective agents to highly potent and selective URAT1 inhibitors with improved safety profiles.[11] The promising clinical data for next-generation inhibitors like pozdeutinurad suggest they may offer safe and highly effective monotherapy options for a broad spectrum of gout patients.[13][14]
Future research will likely focus on:
-
The long-term safety and efficacy of novel selective URAT1 inhibitors in large-scale Phase III trials.
-
Understanding the potential for dual-target inhibitors (e.g., URAT1 and GLUT9) to achieve even greater sUA reduction.[6]
-
Investigating the role of URAT1 inhibitors in managing comorbidities associated with hyperuricemia, such as cardiovascular and chronic kidney disease.[7][11]
The continued development of URAT1 inhibitors, guided by robust preclinical models and a deep understanding of the urate transport mechanism, holds great promise for improving the management of millions of patients worldwide affected by gout.[1]
References
- 1. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 2. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urate Transporter URAT1 in Hyperuricemia: New Insights from Hyperuricemic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]
- 14. community.the-hospitalist.org [community.the-hospitalist.org]
- 15. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. bioivt.com [bioivt.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. biocytogen.com [biocytogen.com]
- 22. pharm.or.jp [pharm.or.jp]
- 23. dovepress.com [dovepress.com]
- 24. The Systems Biology of Uric Acid Transporters: The Role of Remote Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bicyclic Imidazolopyridine Core of URAT1 Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the bicyclic imidazolopyridine core of the potent URAT1 inhibitor, compound 2 (also known as compound 23 or TD-3 ). This novel scaffold has demonstrated significant promise in the development of next-generation therapeutics for hyperuricemia and gout, exhibiting superior efficacy and favorable pharmacokinetic properties compared to its predecessors. This document details the quantitative data, experimental protocols, and key biological pathways associated with this important chemical entity.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in regulating serum uric acid levels by mediating the reabsorption of uric acid in the renal proximal tubules.[1][2] Consequently, inhibition of URAT1 is a key therapeutic strategy for the management of hyperuricemia and gout.
Compound 2 (TD-3), a novel URAT1 inhibitor featuring a bicyclic imidazolopyridine core, was developed through a strategic approach of scaffold hopping and molecular hybridization, using the approved drug Lesinurad as a starting point.[3] This innovative approach has yielded a compound with significantly improved potency and druggability.
Quantitative Data Summary
The following tables summarize the key quantitative data for URAT1 inhibitor 2 in comparison to the reference compound, Lesinurad.
| Compound | URAT1 IC50 (μM) | Reference |
| 2 (TD-3) | 1.36 | [1][3] |
| Lesinurad | 5.54 | [3] |
| Table 1: In Vitro Potency of URAT1 Inhibitor 2 |
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F%) | 59.3 | Sprague-Dawley Rat | [3] |
| Table 2: Pharmacokinetic Properties of this compound |
Experimental Protocols
General Synthesis of the Bicyclic Imidazolopyridine Core
The synthesis of the bicyclic imidazolopyridine core of inhibitor 2 is achieved through a multi-step process. While the exact, detailed protocol for the synthesis of compound 2 is proprietary to the original researchers, a general methodology based on the published literature is outlined below. The synthesis generally involves the construction of the imidazolopyridine scaffold followed by the introduction of the requisite side chains.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core A common route to the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-haloketone. The specific starting materials would be selected based on the desired substitution pattern of the final compound.
Step 2: Functionalization of the Imidazolopyridine Core Following the formation of the core structure, further modifications are introduced. This may involve reactions such as N-arylation to introduce the naphthalene moiety and subsequent coupling reactions to attach the thioacetic acid side chain. These steps are crucial for achieving the desired pharmacophore and optimizing the compound's interaction with the URAT1 transporter.
Step 3: Final Product Synthesis The final step typically involves the saponification of an ester precursor to yield the carboxylic acid of compound 2 , which is critical for its biological activity.
URAT1 Inhibition Assay Protocol ([14C]-Uric Acid Uptake Assay)
The inhibitory activity of compound 2 against URAT1 is determined using a cell-based [14C]-uric acid uptake assay. This method directly measures the ability of the compound to block the transport of radiolabeled uric acid into cells expressing the human URAT1 transporter.
Cell Culture and Transfection:
-
Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[2]
-
Cells are transiently transfected with a plasmid encoding human URAT1 (hURAT1) using a suitable transfection reagent.[1][4] Cells transfected with an empty vector or a vector expressing a fluorescent protein like GFP can be used as a negative control.[5]
Uric Acid Uptake Assay:
-
Cell Seeding: Transfected HEK293T cells are seeded into 24-well or 96-well plates and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Inhibition: Cells are then incubated with varying concentrations of the test compound (e.g., compound 2 ) or vehicle (DMSO) in the uptake buffer for a defined period (e.g., 10-20 minutes) at 37°C.[1]
-
Uptake Initiation: The uptake reaction is initiated by adding a solution containing [14C]-uric acid (e.g., at a final concentration of 20-200 µM) to each well.[1][5]
-
Uptake Termination: After a specific incubation time (e.g., 2-20 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled uric acid.[4]
-
Cell Lysis and Scintillation Counting: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH), and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of uric acid uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Mechanism of Action
URAT1-Mediated Uric Acid Reabsorption
URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubule cells. It functions as an anion exchanger, mediating the reabsorption of uric acid from the tubular lumen back into the bloodstream in exchange for intracellular anions such as lactate or nicotinate. This process is a key determinant of serum uric acid levels.
Inhibition of URAT1 by Compound 2
Cryo-electron microscopy studies have revealed that compound 2 (TD-3) binds to the inward-open conformation of the URAT1 transporter.[6] This binding is non-competitive, meaning that it does not directly compete with uric acid for the same binding site but rather locks the transporter in a conformation that is not competent for transport. This effectively blocks the reabsorption of uric acid, leading to its increased excretion in the urine and a subsequent reduction in serum uric acid levels. The PDB ID for the cryo-EM structure of URAT1 in complex with TD-3 is 9DKC.[6]
Conclusion
The bicyclic imidazolopyridine core represents a significant advancement in the design of potent and selective URAT1 inhibitors. Compound 2 (TD-3), built upon this scaffold, demonstrates superior in vitro potency and favorable in vivo pharmacokinetic properties, making it a highly promising candidate for the treatment of hyperuricemia and gout. The detailed experimental protocols and mechanistic insights provided in this whitepaper are intended to facilitate further research and development in this critical therapeutic area. The elucidation of its binding mode through cryo-electron microscopy provides a solid structural basis for the rational design of even more effective and safer next-generation URAT1 inhibitors.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Bicyclic Imidazolopyridine-Containing Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. rcsb.org [rcsb.org]
The Potential of URAT1 Inhibitor 2 as a Uricosuric Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of URAT1 inhibitor 2 (also referred to as compound 23 in select literature), a novel compound with significant potential as a uricosuric agent for the treatment of hyperuricemia and gout. This document outlines its mechanism of action, summarizes key preclinical data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and developmental workflows.
Core Concepts: URAT1 and its Inhibition
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid (sUA) levels.[1] Located on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1][2] Consequently, inhibiting the activity of URAT1 presents a primary therapeutic strategy for increasing uric acid excretion and lowering sUA levels, a cornerstone in the management of hyperuricemia and the prevention of gout.[2][3]
This compound is a novel bicyclic imidazolopyridine-containing compound designed to inhibit URAT1.[4] Preclinical studies have demonstrated its potent inhibitory activity against URAT1, leading to a significant reduction in serum uric acid levels in animal models of hyperuricemia.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro potency, pharmacokinetic profile, and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity
| Compound/Target | IC50 (μM) |
| This compound (Compound 23) | 1.36 |
| Lesinurad | 5.54 |
| Verinurad | 0.17 |
| Benzbromarone | Not reported in the same study |
| Probenecid | Not reported in the same study |
| CYP Isozyme Inhibition by this compound | |
| CYP1A2 | 16.97 |
| CYP2C9 | 5.22 |
| CYP2C19 | >20 |
| CYP2D6 | >20 |
| CYP3A4 | >20 |
Data for this compound and Lesinurad are from the same study for direct comparison.[4] Data for Verinurad is provided for context from a separate study.[5]
Table 2: Pharmacokinetic Parameters in Male Sprague-Dawley Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| This compound (Compound 23) | ||
| Tmax (h) | - | 0.5 |
| Cmax (ng/mL) | 1339 | 1648 |
| AUC (0-t) (ng·h/mL) | 1689 | 5013 |
| t1/2 (h) | 1.8 | 2.1 |
| Oral Bioavailability (%) | \multicolumn{2}{c | }{59.3 } |
[4]
Table 3: In Vivo Efficacy in Acute Hyperuricemia Mouse Model
| Treatment Group (Dose) | Serum Uric Acid (SUA) Reduction |
| This compound (Compound 23) | Approximately 4-fold lower SUA compared to Lesinurad |
| Lesinurad | - |
| Allopurinol | Not reported in the same study |
This study highlights a significant dose-dependent reduction in SUA by this compound.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro URAT1 Inhibition Assay: 14C-Uric Acid Uptake in HEK293 Cells
This protocol outlines the measurement of URAT1 inhibitory activity by quantifying the uptake of radiolabeled uric acid in human embryonic kidney (HEK293) cells transiently expressing the human URAT1 transporter.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well tissue culture plates
-
Human URAT1 expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
Uptake buffer (e.g., 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, 5.6 mM glucose)
-
[14C]-Uric acid
-
Test compounds (this compound and reference inhibitors)
-
Ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS)
-
0.1 M Sodium Hydroxide (NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells into a 24-well plate at a density of 0.5 - 1.25 x 105 cells per well in 0.5 mL of complete growth medium to achieve 50-80% confluency on the day of transfection.[6]
-
Transfection:
-
For each well, dilute 0.5 µg of the human URAT1 expression plasmid in 100 µL of Opti-MEM.
-
Add the transfection reagent to the diluted DNA solution according to the manufacturer's instructions, mix gently, and incubate at room temperature for 30 minutes to allow for complex formation.[6]
-
Add the DNA-transfection reagent complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.
-
-
Uptake Assay:
-
After the incubation period, remove the culture medium and wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) in uptake buffer for 30 minutes.
-
Initiate the uptake by adding [14C]-uric acid (final concentration of 25 µM) to each well and incubate for 15 minutes.
-
Terminate the reaction by washing the cells three times with ice-cold DPBS.
-
-
Quantification:
-
Lyse the cells by adding 100 µL of 0.1 M NaOH to each well.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 values by performing a nonlinear regression analysis of the concentration-response data.
In Vivo Acute Hyperuricemia Mouse Model
This protocol describes the induction of acute hyperuricemia in mice using potassium oxonate and the subsequent evaluation of the uricosuric effects of this compound.
Materials:
-
Male Kunming mice (or other suitable strain)
-
Potassium oxonate (PO)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Test compound (this compound)
-
Positive control (e.g., allopurinol or benzbromarone)
-
Standard animal feed and water
-
Equipment for blood collection (e.g., retro-orbital sinus puncture)
-
Uric acid assay kit
Procedure:
-
Acclimatization: Acclimate the mice to the laboratory environment for at least one week with free access to standard feed and water.
-
Model Induction:
-
Administer potassium oxonate (250 mg/kg) via subcutaneous injection daily for 7 consecutive days to inhibit uricase activity and induce hyperuricemia.[7]
-
-
Drug Administration:
-
One hour after the final potassium oxonate injection on day 7, orally administer the test compound (this compound at various doses), vehicle, or a positive control to respective groups of mice.
-
-
Blood Collection:
-
At a specified time point after drug administration (e.g., 2 hours), collect blood samples from the mice.
-
-
Serum Uric Acid Measurement:
-
Separate the serum from the blood samples by centrifugation.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the serum uric acid levels between the different treatment groups to evaluate the efficacy of this compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to URAT1 and its inhibition.
URAT1-Mediated Uric Acid Reabsorption and Inhibition
Caption: URAT1-mediated uric acid reabsorption pathway and the inhibitory action of this compound.
Transcriptional Regulation of URAT1 Expression
References
- 1. ClinPGx [clinpgx.org]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Protective effects of corni fructus extract in mice with potassium oxonate–induced hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of the URAT1 Inhibitor 2 Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding site characterization for URAT1 inhibitor 2, a potent agent in the study of hyperuricemia and gout. This document outlines the structural basis of its interaction with the urate transporter 1 (URAT1), presents quantitative data on its inhibitory activity, and details the experimental protocols utilized for such characterization.
Introduction to URAT1 and Its Inhibition
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels.[1][2] Located on the apical membrane of renal proximal tubular cells, it is responsible for the reabsorption of approximately 90% of filtered urate from the urine back into the bloodstream.[3][4] Dysregulation of URAT1 activity can lead to hyperuricemia, a condition characterized by elevated serum uric acid, which is a primary risk factor for the development of gout, a painful inflammatory arthritis.[5]
Inhibition of URAT1 is a key therapeutic strategy for managing hyperuricemia.[6][7] By blocking urate reabsorption, URAT1 inhibitors increase the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[7] A variety of URAT1 inhibitors have been developed, and understanding their precise binding mechanisms is critical for the design of more potent and specific therapeutics.[6][7][8] Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of URAT1 and its interactions with inhibitors.[3][5][6][9]
Binding Site of URAT1 Inhibitors
Structural studies have revealed that URAT1 inhibitors, including benzbromarone, lesinurad, and verinurad, bind within a central cavity of the transporter.[5][6][9][10] This binding locks the transporter in an inward-facing conformation, thereby preventing the conformational changes necessary for urate transport.[5][6][9] The binding pocket is lined by residues from several transmembrane helices (TMs), creating a complex interaction surface.
The binding of these inhibitors is generally characterized as non-competitive with respect to urate.[3][11][12] This suggests that the inhibitors do not directly compete with urate for the exact same binding pose but rather bind to a site that allosterically prevents urate transport or an overlapping orthosteric site where binding stabilizes a conformation incompatible with transport.
While a specific cryo-EM structure of URAT1 in complex with "this compound" is not publicly available, the accumulated structural data for other inhibitors provide a strong basis for understanding its likely binding mode within the central cavity.
Quantitative Data for this compound
The inhibitory potency of this compound and other relevant compounds is summarized in the table below. This data is essential for comparing the efficacy of different inhibitors and for structure-activity relationship (SAR) studies.
| Inhibitor | Assay Type | IC50 / Ki | Reference |
| This compound | URAT1-mediated ¹⁴C-UA uptake | 1.36 µM | [13] |
| Lesinurad | URAT1-mediated ¹⁴C-uric acid uptake | ~12 µM | [14] |
| Verinurad | URAT1-mediated ¹⁴C-uric acid uptake | 40 nM | [14] |
| Benzbromarone | URAT1-mediated ¹⁴C-uric acid uptake | ~200 nM | [14] |
| Dotinurad | URAT1-mediated ¹⁴C-uric acid uptake | 8 nM | [14] |
| Sulfinpyrazone | URAT1 inhibition | 32 µM | [4] |
Experimental Protocols
The characterization of the this compound binding site involves a combination of functional assays and structural studies. Detailed methodologies for key experiments are provided below.
[¹⁴C]-Urate Uptake Inhibition Assay
This assay is fundamental for determining the functional potency of URAT1 inhibitors.
Objective: To measure the inhibition of URAT1-mediated uptake of radiolabeled uric acid by a test compound.
Materials:
-
HEK293 cells transiently or stably expressing human URAT1 (hURAT1)
-
Mock-transfected HEK293 cells (for background subtraction)
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Poly-L-lysine-coated 24-well plates
-
Transfection reagent (e.g., TransIT-Pro)
-
[¹⁴C]-Uric acid
-
Assay Buffer (e.g., 125 mM Na-gluconate, 4.8 mM K-gluconate, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM Ca-gluconate, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4)
-
Lysis buffer (e.g., 0.2 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Seed cells onto poly-L-lysine-coated 24-well plates.
-
Transfect cells with a plasmid encoding hURAT1 or an empty vector (mock) using a suitable transfection reagent.[3]
-
Allow cells to express the transporter for 48 hours.[15]
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed Assay Buffer.[15]
-
Pre-incubate the cells in Assay Buffer for 15 minutes at 37°C.[15]
-
Remove the buffer and add fresh Assay Buffer containing a fixed concentration of [¹⁴C]-uric acid and varying concentrations of the test inhibitor (e.g., this compound).
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.[3]
-
-
Cell Lysis and Measurement:
-
Stop the uptake by rapidly washing the cells twice with ice-cold Assay Buffer.[15]
-
Lyse the cells by adding Lysis Buffer and incubating on ice with gentle shaking for 1 hour.[15]
-
Neutralize the lysate.
-
Add the lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each lysate to normalize the radioactivity counts.
-
Subtract the counts from mock-transfected cells to determine URAT1-specific uptake.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
Site-Directed Mutagenesis
This technique is used to identify key amino acid residues involved in inhibitor binding.
Objective: To introduce specific mutations into the URAT1 gene and assess the impact on inhibitor potency.
Materials:
-
hURAT1 expression plasmid
-
Site-directed mutagenesis kit (e.g., QuikChange)
-
Custom-designed mutagenic primers
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
-
DNA sequencing services
Procedure:
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation.[16]
-
Mutagenesis PCR:
-
Perform PCR using the hURAT1 plasmid as a template, the mutagenic primers, and a high-fidelity DNA polymerase.[17]
-
The PCR reaction will amplify the entire plasmid, incorporating the mutation.
-
-
Template Digestion: Digest the parental (non-mutated) plasmid template with DpnI, which specifically cleaves methylated DNA.[18]
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.[18]
-
Sequence Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.[16]
-
Functional Analysis: Transfect HEK293 cells with the mutated URAT1 construct and perform the [¹⁴C]-urate uptake inhibition assay as described above to determine the effect of the mutation on inhibitor potency.[3]
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled inhibitor to URAT1.
Objective: To determine the binding affinity (Kd) and density (Bmax) of a radiolabeled inhibitor to URAT1.
Materials:
-
Cell membranes prepared from cells overexpressing hURAT1
-
Radiolabeled URAT1 inhibitor (e.g., ³H-verinurad)
-
Unlabeled inhibitor for competition studies
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[19]
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled inhibitor, and varying concentrations of the unlabeled inhibitor (for competition assays).[19]
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).[19]
-
-
Filtration and Washing:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[19]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
For saturation binding experiments (using varying concentrations of radioligand), plot the specific binding against the radioligand concentration to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled inhibitor to determine the Ki value.[19]
-
Visualizations
URAT1 Signaling Pathway and Inhibition
The following diagram illustrates the role of URAT1 in renal urate reabsorption and the mechanism of its inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In vitro Urate Uptake Assay in URAT1-Expressing 293A Cells [bio-protocol.org]
- 16. Clinical and Functional Characterization of URAT1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for URAT1 Inhibitor in vitro Assay using HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[1][2][3] Its role in regulating serum uric acid levels makes it a prime therapeutic target for hyperuricemia and gout.[1][2][3] In vitro assays using human embryonic kidney 293 (HEK293) cells that overexpress URAT1 are fundamental for the screening and characterization of potential URAT1 inhibitors.[1][4] These cell-based assays provide a robust and reproducible system to determine the potency and efficacy of candidate compounds.
This document provides detailed protocols for performing a URAT1 inhibitor in vitro assay using HEK293 cells, including both a non-isotopic and a radiolabeled method. It also includes data presentation guidelines and visualizations to aid in experimental design and interpretation.
Signaling Pathway and Mechanism of Inhibition
URAT1 functions as an anion exchanger, mediating the uptake of uric acid from the tubular lumen in exchange for an intracellular anion, such as lactate or nicotinate. This process is crucial for maintaining uric acid homeostasis. URAT1 inhibitors act by blocking this transport mechanism, thereby preventing the reabsorption of uric acid and promoting its excretion in the urine.
Caption: Mechanism of URAT1-mediated uric acid transport and its inhibition.
Experimental Workflow
The general workflow for a URAT1 inhibitor assay involves several key steps, from cell culture to data analysis. A clear understanding of this process is essential for obtaining reliable and reproducible results.
Caption: General experimental workflow for a URAT1 inhibitor in vitro assay.
Experimental Protocols
Two common methods for assessing URAT1 activity are the non-isotopic (colorimetric or fluorometric) assay and the radiolabeled [[^14C]]-uric acid uptake assay. The choice of method depends on the available laboratory equipment and resources.
Protocol 1: Non-Isotopic Uric Acid Uptake Assay
This protocol is adapted from studies utilizing a fluorometric method to measure intracellular uric acid.[5]
Materials:
-
HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)
-
Parental HEK293 cells (for negative control)
-
24-well or 96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Krebs-Ringer buffer (or similar physiological buffer)
-
Uric acid stock solution
-
Test compounds (potential URAT1 inhibitors)
-
Positive control inhibitor (e.g., Benzbromarone, Lesinurad)[4][6]
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Uric acid assay kit (fluorometric or colorimetric)
-
BCA protein assay kit
Procedure:
-
Cell Seeding:
-
Compound Pre-incubation:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Aspirate the culture medium from the wells and wash the cells once with the assay buffer.
-
Add the compound dilutions to the respective wells of the HEK293-hURAT1 cells and incubate for 30 minutes at 37°C.[7] Add vehicle control to another set of wells.
-
-
Uric Acid Uptake:
-
Stopping the Assay and Cell Lysis:
-
To stop the uric acid uptake, rapidly aspirate the solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer and incubating on ice.
-
-
Measurement and Analysis:
-
Measure the intracellular uric acid concentration in the cell lysates using a fluorometric or colorimetric uric acid assay kit according to the manufacturer's instructions.[5]
-
Measure the total protein concentration in each lysate using a BCA protein assay kit.[5]
-
Normalize the uric acid concentration to the protein concentration for each well.[4][7]
-
The URAT1-specific uptake is calculated by subtracting the normalized uric acid uptake in the parental HEK293 cells from that in the HEK293-hURAT1 cells.[5]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.[5]
-
Protocol 2: Radiolabeled [[^14C]]-Uric Acid Uptake Assay
This method offers high sensitivity and is considered a gold standard for transporter assays.[2][8][9]
Materials:
-
All materials from Protocol 1
-
[[^14C]]-Uric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding and Compound Pre-incubation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
[[^14C]]-Uric Acid Uptake:
-
Prepare the uptake buffer containing a mixture of unlabeled uric acid and [[^14C]]-uric acid (final concentration typically in the low micromolar range, e.g., 5-10 µM).[9]
-
Initiate the uptake by adding the [[^14C]]-uric acid containing buffer to the wells and incubate for a shorter duration, typically 2-5 minutes, at 37°C.[8]
-
-
Stopping the Assay and Cell Lysis:
-
Follow step 4 from Protocol 1.
-
-
Measurement and Analysis:
-
Add a scintillation cocktail to the cell lysates.
-
Measure the radioactivity in each sample using a scintillation counter.
-
Normalize the counts per minute (CPM) to the protein concentration.
-
Calculate URAT1-specific uptake and IC50 values as described in step 5 of Protocol 1.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison of the inhibitory potencies of different compounds.
Table 1: In Vitro Inhibitory Activity of URAT1 Inhibitors in HEK293 Cells
| Compound | IC50 (µM) | Assay Method | Reference |
| Benzbromarone | 0.44 | Non-isotopic | [5] |
| Benzbromarone | 14.3 | Fluorescence-based | [1] |
| SHR4640 | 0.13 | Non-isotopic | [5] |
| CC18002 | 1.69 | Non-isotopic | |
| Lesinurad | 7.18 | Not specified | [6] |
| Febuxostat | 36.1 | Fluorescence-based | [1] |
| Osthol | 78.8 | Uric acid uptake | [1][3] |
| Tigogenin | ~40% inhibition at 100 µM | Uric acid uptake | [1] |
| Fisetin | 12.77 | 6-Carboxyfluorescein uptake | [10] |
| Baicalein | 26.71 | 6-Carboxyfluorescein uptake | [10] |
| Acacetin | 57.30 | 6-Carboxyfluorescein uptake | [10] |
Note: IC50 values can vary between different assay formats and experimental conditions. It is crucial to include a known reference compound, such as benzbromarone, in each assay for quality control and to allow for cross-study comparisons.
Conclusion
The described in vitro assays using HEK293 cells overexpressing URAT1 provide a reliable platform for the identification and characterization of novel URAT1 inhibitors. Careful execution of these protocols and systematic data analysis are essential for advancing the development of new therapeutic agents for the management of hyperuricemia and gout.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Establishing a Stable URAT1-Expressing Cell Line for Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in renal urate homeostasis. Localized to the apical membrane of proximal tubule cells, it mediates the reabsorption of uric acid from the glomerular filtrate.[1][2][3] Dysregulation of URAT1 activity is strongly associated with hyperuricemia and gout, making it a prime therapeutic target for the development of novel uricosuric agents.[4][5] High-throughput screening (HTS) of compound libraries is a cornerstone of modern drug discovery. To facilitate this, a robust and reliable cell-based assay is essential. This document provides a detailed methodology for the generation of a stable cell line overexpressing human URAT1 and its application in screening for potent inhibitors. The protocols herein describe the transfection and selection of a suitable host cell line, functional validation of URAT1 expression, and a fluorescence-based uptake assay for inhibitor screening.
Signaling Pathway of URAT1 in Renal Urate Reabsorption
URAT1 functions as an anion exchanger, reabsorbing uric acid from the tubular lumen in exchange for intracellular anions like lactate and nicotinate.[3] This process is a key component of the complex urate handling system in the kidney, which also involves other transporters on both the apical and basolateral membranes of the proximal tubule cells.[1][2][6]
Caption: URAT1-mediated uric acid reabsorption in the renal proximal tubule.
Experimental Workflow
The overall process for establishing and utilizing a stable URAT1-expressing cell line for inhibitor screening involves several key stages, from initial vector construction to the final screening assay.
Caption: Overall experimental workflow.
Materials and Methods
Cell Lines and Culture Conditions
-
Host Cell Line: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Vector and Transfection Reagents
-
Expression Vector: pcDNA3.1(+) containing the full-length human URAT1 cDNA. The vector should also contain a selectable marker, such as the neomycin resistance gene (NeoR) for G418 selection or the puromycin N-acetyl-transferase gene (pac) for puromycin selection.
-
Transfection Reagent: Lipofectamine® 3000 or a similar lipid-based transfection reagent.
Selection Antibiotics
-
G418 (Geneticin®): For selection of cells expressing the NeoR gene.
-
Puromycin: For selection of cells expressing the pac gene.
Reagents for URAT1 Functional Assay
-
Fluorescent Substrate: 6-Carboxyfluorescein (6-CFL).
-
Known URAT1 Inhibitors (Positive Controls): Probenecid, Benzbromarone.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS).
Experimental Protocols
Determination of Optimal Antibiotic Concentration (Kill Curve)
Before establishing the stable cell line, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected host cells.
-
Cell Seeding: Seed the host cells (HEK293 or CHO-K1) in a 24-well plate at a density that allows them to reach 80-90% confluency within 24-48 hours.
-
Antibiotic Titration: After 24 hours, replace the medium with fresh medium containing a range of antibiotic concentrations. Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells and observe them daily for 7-14 days. Replenish the medium with fresh antibiotic-containing medium every 2-3 days.
-
Optimal Concentration Selection: The optimal concentration is the lowest concentration that results in complete cell death within 7-10 days.
| Cell Line | Antibiotic | Typical Concentration Range | Selection Time |
| HEK293 | G418 | 200 - 1000 µg/mL[7][8] | 7 - 14 days |
| CHO-K1 | Puromycin | 0.5 - 10 µg/mL[9][10] | 3 - 7 days |
Generation of Stable URAT1-Expressing Cell Line
-
Transfection:
-
Seed the host cells in a 6-well plate and grow to 70-90% confluency.
-
Transfect the cells with the pcDNA3.1-URAT1 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
As a control, transfect a separate well with an empty vector.
-
-
Selection:
-
48 hours post-transfection, aspirate the medium and replace it with fresh culture medium containing the predetermined optimal concentration of the selection antibiotic.
-
Replace the selective medium every 2-3 days.
-
Continue the selection process for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible.
-
-
Clonal Isolation and Expansion:
-
Wash the plate with sterile PBS.
-
Using a sterile cloning cylinder or by pipetting, isolate individual colonies.
-
Transfer each colony to a separate well of a 24-well plate and expand the cell population in selective medium.
-
Once confluent, transfer the cells to larger culture vessels.
-
Validation of Stable Cell Lines
-
Extract total RNA from the expanded clones and the parental cell line.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for human URAT1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Compare the relative URAT1 mRNA expression levels between the transfected clones and the parental cells.
-
Lyse the cells from each clone and the parental line to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for URAT1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Seed the validated URAT1-expressing clones and parental cells into a 96-well black, clear-bottom plate.
-
Once the cells reach confluency, wash them with pre-warmed HBSS.
-
Add HBSS containing a known concentration of 6-CFL (e.g., 10 µM) to the cells.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the uptake by aspirating the 6-CFL solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the fluorescence intensity using a plate reader (Excitation: ~490 nm, Emission: ~520 nm).[11]
-
Confirm URAT1-mediated uptake by demonstrating significantly higher fluorescence in the URAT1-expressing cells compared to the parental cells and by showing inhibition of uptake in the presence of a known URAT1 inhibitor like probenecid.
| Validation Method | Purpose | Expected Outcome |
| qRT-PCR | Quantify URAT1 mRNA expression | Significantly higher URAT1 mRNA levels in stable clones compared to parental cells. |
| Western Blot | Confirm URAT1 protein expression | Detection of a protein band corresponding to the molecular weight of URAT1 in stable clones. |
| Fluorescent Uptake Assay | Assess URAT1 transport activity | Increased uptake of 6-CFL in stable clones, which is inhibitable by known URAT1 inhibitors.[11][12] |
Protocol for URAT1 Inhibitor Screening
This protocol is designed for a 96-well plate format and can be adapted for higher throughput screening.
-
Cell Plating: Seed the stable URAT1-expressing cells in a 96-well black, clear-bottom plate at a density that forms a confluent monolayer within 24-48 hours.
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds and positive controls (probenecid, benzbromarone) in HBSS.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO in HBSS).
-
-
Substrate Addition:
-
Prepare a solution of 6-CFL in HBSS at twice the final desired concentration.
-
Add an equal volume of the 2X 6-CFL solution to each well.
-
-
Uptake Reaction: Incubate the plate for 10-30 minutes at 37°C.
-
Termination and Lysis:
-
Aspirate the reaction mixture and wash the cells three times with ice-cold HBSS.
-
Add lysis buffer to each well and incubate for 10 minutes at room temperature.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal cell health; Incorrect DNA to reagent ratio. | Ensure cells are in the logarithmic growth phase; Optimize transfection conditions. |
| No Resistant Colonies | Antibiotic concentration too high; Transfection failed. | Perform a kill curve to determine the optimal antibiotic concentration; Verify plasmid integrity. |
| Low URAT1 Expression/Function | Poor integration site; Gene silencing. | Screen multiple clones; Use a different expression vector or host cell line. |
| High Background in Uptake Assay | Endogenous transporter activity in host cells. | Use parental cells as a control and subtract the background fluorescence. |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors. | Ensure uniform cell seeding; Use automated liquid handling for high-throughput screening. |
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. [PDF] Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. tools.mirusbio.com [tools.mirusbio.com]
- 10. invivogen.com [invivogen.com]
- 11. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Non-radioactive Uric Acid Uptake Assay for URAT1 Inhibitors
References
- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. explorationpub.com [explorationpub.com]
- 8. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 9. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Testing of URAT1 Inhibitor 2 in the hURAT1 Transgenic Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid.[1][2][3] It is a well-established therapeutic target for hyperuricemia and gout.[4][5][6][7][8] Due to significant species differences in URAT1's affinity for uric acid, traditional non-primate animal models are often inadequate for evaluating the efficacy of URAT1 inhibitors.[5][6][8][9] The human URAT1 (hURAT1) transgenic knock-in (KI) mouse model was developed to address this limitation.[4][5][6][7][8] This model, created using CRISPR/Cas9 technology to replace the mouse Urat1 gene with the human SLC22A12 gene, expresses hURAT1 in the apical membrane of the kidney proximal tubule epithelium, mimicking the human physiological localization.[4][6][7][9] These mice exhibit a hyperuricemic phenotype, particularly after a purine challenge, and are responsive to treatment with URAT1 inhibitors, making them an invaluable tool for preclinical drug development.[4][5][6][7][8][9]
This document provides detailed application notes and protocols for the in vivo testing of URAT1 Inhibitor 2, a potent and orally active inhibitor of URAT1, in the hURAT1 transgenic mouse model.
This compound Profile
This compound is a potent inhibitor of URAT1-mediated uric acid uptake with an IC50 value of 1.36 μM.[10] It also exhibits inhibitory activity against CYP1A2 (IC50 = 16.97 μM) and CYP2C9 (IC50 = 5.22 μM).[10] In vivo studies in rats have demonstrated excellent oral bioavailability (59.3%).[10] In acute hyperuricemia mouse models, this compound has shown dose-dependent serum uric acid (SUA)-lowering activity and a favorable safety profile.[10]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| URAT1-mediated ¹⁴C-UA uptake | 1.36[10] |
| CYP1A2 | 16.97[10] |
| CYP2C9 | 5.22[10] |
| CYP2C19 | >20[10] |
| CYP2D6 | >20[10] |
| CYP3A4M | >20[10] |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 0.58 |
| Cmax (ng/mL) | 1283 | 2990 |
| AUC (0-t) (ngh/mL) | 2664 | 7935 |
| AUC (0-inf) (ngh/mL) | 2698 | 8002 |
| t1/2 (h) | 2.15 | 2.41 |
| Oral Bioavailability (F%) | - | 59.3[10] |
Table 3: Efficacy of a URAT1 Inhibitor (Benzbromarone) in the hURAT1 Transgenic Mouse Model with Hypoxanthine-Induced Hyperuricemia
| Mouse Strain | Treatment Group | Serum Uric Acid (μmol/L) | % Change from Control |
| Wild-Type (WT) | Vehicle | 183.5[4][7] | - |
| Wild-Type (WT) | Benzbromarone | 168.8[4][7] | -8.0% |
| hURAT1-KI | Vehicle | 251[4][7] | +36.8% (vs. WT Vehicle) |
| hURAT1-KI | Benzbromarone | 164.2[4][7] | -34.6% (vs. hURAT1-KI Vehicle) |
This data with Benzbromarone, a known URAT1 inhibitor, demonstrates the utility of the hURAT1 transgenic mouse model and serves as a benchmark for evaluating new inhibitors like this compound.
Signaling and Experimental Workflow Diagrams
Caption: URAT1-mediated reabsorption of uric acid in the renal proximal tubule and the site of action for this compound.
Caption: A streamlined workflow for evaluating the in vivo efficacy of this compound in the hURAT1 transgenic mouse model.
Experimental Protocols
Animal Model
-
Model: hURAT1 knock-in (hURAT1-KI) mice. These mice are generated by replacing the exon 1 coding sequence of the murine Urat1 gene with the human SLC22A12 coding sequence.[4][6][9]
-
Background Strain: C57BL/6.[4]
-
Controls: Age- and sex-matched wild-type (WT) littermates should be used as controls.[4][9]
-
Animal Husbandry: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[9]
Induction of Hyperuricemia
To simulate human-like uric acid levels and create a more robust model for testing uricosuric agents, hyperuricemia can be induced.
-
Reagent: Hypoxanthine solution (dissolved in sterile water).
-
Procedure:
Dosing of this compound
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be a homogenous suspension.
-
Dose Selection: Based on available data for other URAT1 inhibitors and the in vivo data for this compound in other mouse models, a dose range of 1-30 mg/kg can be explored.[10] A dose-response study is recommended.
-
Administration: Administer this compound, vehicle, or a positive control (e.g., Benzbromarone, 10 mg/kg) via oral gavage. The timing of administration can be concurrent with or shortly after the hypoxanthine injection.
Sample Collection
-
Timing: Collect blood samples at the time of peak hyperuricemia, typically 4 hours after hypoxanthine injection and drug administration.[9]
-
Method: Blood can be collected via retro-orbital sinus puncture or terminal cardiac puncture under anesthesia.
-
Processing:
-
Collect blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Carefully collect the serum supernatant and store it at -80°C until analysis. For accurate uric acid measurement, it is crucial to separate the plasma or serum from the blood cells promptly.[11]
-
Measurement of Serum Uric Acid
Serum uric acid levels can be determined using several methods.
-
Uricase-Based Colorimetric Assay:
-
Commercial kits are widely available (e.g., from Abnova, MyBioSource).[14]
-
The principle involves the enzymatic oxidation of uric acid by uricase, which produces allantoin and hydrogen peroxide.[13] The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically.[12]
-
Follow the manufacturer's protocol for the specific kit used.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):
-
This method offers high specificity and sensitivity and is considered a gold standard.[11][15]
-
It allows for the precise quantification of uric acid, even at low concentrations.
-
While more complex, it can avoid interferences from other substances in the serum that may affect colorimetric assays.[15]
-
Statistical Analysis
-
Data should be expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) for multiple comparisons.
-
A p-value of < 0.05 is typically considered statistically significant.
Conclusion
The hURAT1 transgenic mouse model provides a physiologically relevant and robust platform for the preclinical evaluation of URAT1 inhibitors. By following the detailed protocols outlined in these application notes, researchers can effectively assess the in vivo efficacy of this compound in a model that closely mimics human uric acid metabolism. The data generated will be crucial for advancing the development of this promising therapeutic candidate for hyperuricemia and gout.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Evaluation of a kinetic uricase method for serum uric acid assay by predicting background absorbance of uricase reaction solution with an integrated method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mybiosource.com [mybiosource.com]
- 15. akjournals.com [akjournals.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of URAT1 Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical and clinical evaluation of URAT1 Inhibitor 2, a novel selective urate transporter 1 (URAT1) inhibitor for the treatment of hyperuricemia and gout. This document outlines the theoretical background, experimental design, data analysis, and interpretation required for a thorough pharmacokinetic (PK) and pharmacodynamic (PD) assessment.
Introduction to URAT1 Inhibition
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key renal transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2][3] In many individuals with hyperuricemia, an excess of uric acid in the blood, the underlying cause is the underexcretion of uric acid by the kidneys.[4] By inhibiting URAT1, uric acid reabsorption is reduced, leading to increased urinary excretion of uric acid and a subsequent lowering of serum uric acid (sUA) levels.[1] This mechanism of action forms the basis for the therapeutic potential of URAT1 inhibitors in managing hyperuricemia and preventing gout flares.[1][5]
Signaling Pathway and Mechanism of Action
URAT1 inhibitors, such as the hypothetical "this compound," function by competitively binding to the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidneys. This binding action blocks the reabsorption of uric acid, thereby promoting its excretion in the urine.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Objective: To quantify the in vitro potency of this compound in blocking uric acid uptake mediated by the human URAT1 transporter.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1)
-
Control HEK293 cells (not expressing hURAT1)
-
[¹⁴C]-Uric acid
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed hURAT1-expressing HEK293 cells and control cells into 96-well plates and culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound and benzbromarone in assay buffer.
-
Pre-incubation: Wash the cell monolayers with assay buffer. Add the different concentrations of the test compounds or positive control to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add [¹⁴C]-uric acid to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the counts from control cells (non-specific uptake) from the counts of hURAT1-expressing cells.
-
Normalize the data to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies in a Hyperuricemic Animal Model
This protocol outlines a study in a rodent model of hyperuricemia to evaluate the PK and PD of this compound.
Objective: To characterize the pharmacokinetic profile of this compound and its effect on serum and urinary uric acid levels in hyperuricemic rats.
Animal Model:
-
Induction of Hyperuricemia: Hyperuricemia can be induced in rats or mice by administering a combination of a uricase inhibitor, such as potassium oxonate, and a purine precursor, like hypoxanthine.[7][8][9][10] For example, animals can be treated with 250 mg/kg potassium oxonate intraperitoneally one hour before the oral administration of the test compound.[9][10]
Experimental Design:
-
Animal Groups:
-
Group 1: Vehicle control (hyperuricemic)
-
Group 2: this compound (low dose)
-
Group 3: this compound (medium dose)
-
Group 4: this compound (high dose)
-
Group 5: Positive control (e.g., benzbromarone)
-
-
Dosing: Administer this compound or vehicle orally to the respective groups.
-
Sample Collection:
-
Blood Sampling (PK & PD): Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose. Process the blood to obtain plasma for PK analysis and serum for sUA measurement.
-
Urine Collection (PD): House the animals in metabolic cages for urine collection over a 24-hour period.
-
-
Bioanalysis:
-
Quantification of this compound in Plasma: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.[11][12]
-
Quantification of Uric Acid: Use a validated LC-MS/MS or enzymatic assay to measure uric acid concentrations in serum and urine.[13][14]
-
-
Data Analysis:
-
PK Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[15][16][17][18]
-
PD Analysis:
-
Calculate the percentage change in sUA from baseline for each treatment group.
-
Determine the total amount of uric acid excreted in the urine over 24 hours.
-
Model the relationship between the plasma concentration of this compound and the change in sUA levels.
-
-
Caption: Experimental workflow for PK/PD analysis.
Data Presentation
In Vitro Potency
| Compound | IC50 (µM) |
| This compound | [Insert Value] |
| Benzbromarone | [Insert Value, e.g., ~0.4][2] |
Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
| Low | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Medium | [Insert Value] | [InsertValue] | [Insert Value] | [Insert Value] |
| High | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Pharmacodynamic Effects of this compound in Rats (at 24h)
| Treatment Group | Dose (mg/kg) | Mean % Change in sUA from Baseline | Mean 24h Urinary Uric Acid Excretion (mg) |
| Vehicle | - | [Insert Value, e.g., +5%] | [Insert Value] |
| This compound | Low | [Insert Value, e.g., -20%] | [Insert Value] |
| This compound | Medium | [Insert Value, e.g., -40%] | [Insert Value] |
| This compound | High | [Insert Value, e.g., -60%] | [Insert Value] |
| Benzbromarone | [e.g., 10] | [Insert Value, e.g., -55%] | [Insert Value] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
The relationship between drug exposure (PK) and the pharmacological response (PD) is crucial for optimizing dosing regimens. For URAT1 inhibitors, the primary PD endpoint is the reduction in serum uric acid.
Modeling Approach: A common approach is to use an inhibitory Emax model to describe the relationship between the plasma concentration of this compound and the reduction in sUA. This model relates the drug concentration to the observed effect, allowing for the estimation of key parameters such as:
-
Emax: The maximum possible reduction in sUA.
-
EC50: The drug concentration that produces 50% of the maximal effect.
Software such as NONMEM® or Phoenix® NLME™ can be used for population PK/PD modeling, which allows for the analysis of data from multiple individuals and the identification of sources of variability.[15][16][19]
Caption: Logical relationship of the PK/PD model.
Conclusion
The protocols and methodologies described in these application notes provide a robust framework for the preclinical and early clinical development of this compound. A thorough characterization of the pharmacokinetic and pharmacodynamic properties is essential for establishing a safe and effective dosing regimen for the treatment of hyperuricemia and gout. The integration of in vitro, in vivo, and modeling and simulation approaches will facilitate a comprehensive understanding of the drug's behavior and support its progression through the drug development pipeline in accordance with regulatory guidelines.[20][21][22][23]
References
- 1. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. bioivt.com [bioivt.com]
- 7. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 8. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of uric acid in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nvkc.nl [nvkc.nl]
- 14. researchgate.net [researchgate.net]
- 15. Phoenix® WinNonlin® and NONMEM® – Everest Clinical Research [ecrscorp.thedev.ca]
- 16. certara.com [certara.com]
- 17. certara.com [certara.com]
- 18. Phoenix WinNonlin™ The industry standard for non-compartmental analysis (NCA) and PK/PD modeling - AKT Health Blog [blog.akthealth.com]
- 19. pA2 Online [pa2online.org]
- 20. FDA drafts guidance on pediatric clinical pharmacology studies | RAPS [raps.org]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Assessing URAT1 Inhibitor Efficacy in a Potassium Oxonate-Induced Hyperuricemia Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a key risk factor for gout and is associated with other metabolic and cardiovascular diseases.[1] Urate transporter 1 (URAT1), a protein primarily expressed in the kidneys, plays a crucial role in the reabsorption of uric acid from the filtrate back into the blood.[2][3] Inhibition of URAT1 is therefore a promising therapeutic strategy for lowering sUA levels.
This document provides a detailed protocol for evaluating the efficacy of URAT1 inhibitors in a well-established animal model of hyperuricemia induced by potassium oxonate (PO).[4] PO is a uricase inhibitor that prevents the breakdown of uric acid in rodents, leading to a rapid and significant increase in sUA, thus mimicking hyperuricemic conditions in humans.[4][5] This model is widely used for the preclinical screening and pharmacological characterization of anti-hyperuricemic compounds.[4][6]
Key Experimental Protocols
Animal Model and Husbandry
-
Species: Male Kunming (KM) or C57BL/6 mice are commonly used due to their sensitivity to hyperuricemia-inducing drugs.[6] Male Sprague-Dawley (SD) or Wistar rats can also be utilized.[1][7]
-
Age and Weight: Animals should be 6-8 weeks old with a body weight of 20-25 g for mice or 180-220 g for rats.[7]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 2°C, and humidity of 50 ± 5%.[8] Standard chow and water should be provided ad libitum.[8]
-
Acclimatization: Animals should be allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
Induction of Hyperuricemia
The hyperuricemic model is established by administering potassium oxonate, a uricase inhibitor.[9] This is often combined with a purine source like adenine or hypoxanthine to enhance the elevation of serum uric acid.[6][10]
-
Materials:
-
Potassium Oxonate (PO)
-
Adenine
-
Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) solution
-
-
Procedure:
-
Prepare a suspension of potassium oxonate (e.g., 300 mg/kg) and adenine (e.g., 100 mg/kg) in 0.5% CMC-Na.[10][11]
-
Administer the suspension to the animals via oral gavage or intraperitoneal (i.p.) injection.[11][12] The oral route is often preferred for repeated dosing.
-
Continue administration daily for the duration of the study (e.g., 7-14 days) to maintain a state of hyperuricemia.[11][13]
-
URAT1 Inhibitor Treatment
-
Grouping: Animals should be randomly divided into the following groups (n=8-10 per group):
-
Normal Control (NC): Receives vehicle only.
-
Model Control (MC): Receives PO/adenine and vehicle for the test compound.
-
Positive Control: Receives PO/adenine and a known URAT1 inhibitor (e.g., Benzbromarone at 10 mg/kg) or a xanthine oxidase inhibitor (e.g., Allopurinol at 10 mg/kg).[14]
-
Treatment Group(s): Receives PO/adenine and the test URAT1 inhibitor at various doses.
-
-
Administration:
-
The test URAT1 inhibitor and positive control drugs are typically administered orally one hour after the induction of hyperuricemia.[11]
-
Treatment is continued daily for the duration of the experiment.
-
Sample Collection and Processing
-
Blood Collection:
-
Serum Preparation:
Biochemical Analysis
-
Serum Uric Acid (sUA) Measurement:
-
Use a commercial uric acid assay kit according to the manufacturer's instructions.[15] These kits are typically based on a colorimetric or fluorometric method.
-
-
Other Relevant Biomarkers (Optional):
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of URAT1 Inhibitor on Serum Uric Acid, Creatinine, and BUN Levels
| Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |
| Normal Control | - | Mean ± SD | Mean ± SD | Mean ± SD |
| Model Control | - | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | e.g., 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| URAT1 Inhibitor | Low Dose | Mean ± SD | Mean ± SD | Mean ± SD |
| URAT1 Inhibitor | Mid Dose | Mean ± SD | Mean ± SD | Mean ± SD |
| URAT1 Inhibitor | High Dose | Mean ± SD | Mean ± SD | Mean ± SD |
Data presented as Mean ± Standard Deviation (SD). Statistical significance (e.g., p < 0.05) relative to the Model Control group should be indicated.
Visualizations
Signaling Pathway of Uric Acid Reabsorption via URAT1
References
- 1. e-century.us [e-century.us]
- 2. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uricase-deficient rats with similarly stable serum uric acid to human’s are sensitive model animals for studying hyperuricemia | PLOS One [journals.plos.org]
- 8. Reduction of Serum Uric Acid Associated with Attenuation of Renal Injury, Inflammation and Macrophages M1/M2 Ratio in Hyperuricemic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of hyperuricemia induction methods and probiotic interventions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of serum uric acid and allantoin. [bio-protocol.org]
Application Notes and Protocols for URAT1 Inhibitor 2 in Renal Urate Transport Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing URAT1 inhibitor 2, a potent and orally active compound, to investigate the mechanisms of renal urate transport. This document outlines the inhibitor's mechanism of action, presents key quantitative data, and offers detailed protocols for in vitro and in vivo experimental models.
Mechanism of Action
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein located on the apical membrane of proximal tubule cells in the kidney. It plays a primary role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. In conditions of hyperuricemia, which can lead to gout, inhibiting URAT1 is a key therapeutic strategy.
This compound functions by competitively blocking the urate binding site on the URAT1 transporter. This inhibition prevents the reabsorption of uric acid, thereby increasing its excretion in the urine and consequently lowering serum uric acid (sUA) levels.
Caption: Mechanism of URAT1 Inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (µM) |
| URAT1 | 14C-Uric Acid Uptake in URAT1-expressing HEK293 cells | 1.36[1] |
| CYP1A2 | Cytochrome P450 Inhibition Assay | 16.97[1] |
| CYP2C9 | Cytochrome P450 Inhibition Assay | 5.22[1] |
| CYP2C19 | Cytochrome P450 Inhibition Assay | >20[1] |
| CYP2D6 | Cytochrome P450 Inhibition Assay | >20[1] |
| CYP3A4M | Cytochrome P450 Inhibition Assay | >20[1] |
Table 2: Pharmacokinetic Profile of this compound in Male Sprague-Dawley Rats
| Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | Oral Bioavailability (%) |
| Intravenous | 2 | - | 1087 ± 155 | 1689 ± 207 | -[1] |
| Oral | 10 | 1.8 ± 1.0 | 1623 ± 289 | 4987 ± 983 | 59.3[1] |
Table 3: Comparative In Vitro Potency of Various URAT1 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | HEK293 (hURAT1) | 1.36 | [1] |
| Lesinurad | HEK-293T (hURAT1) | 3.36 | [2] |
| Benzbromarone | URAT1EM | 0.425 | [3] |
| Verinurad | URAT1EM | 0.150 | [3] |
| Probenecid | HEK293-URAT1 | 31.12 | [4] |
| Dotinurad | - | Not explicitly stated in provided texts | |
| CDER167 | HEK293-URAT1 | 2.08 | [4] |
Experimental Protocols
In Vitro URAT1 Inhibition Assay: Uric Acid Uptake in Stably Transfected HEK293 Cells
This protocol details a cell-based assay to quantify the inhibitory effect of this compound on uric acid transport.
Caption: In Vitro URAT1 Inhibition Assay Workflow.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
Parental HEK293 cells (for determining background uptake)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[14C]-Uric acid
-
This compound and other reference compounds (e.g., benzbromarone)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Cell Culture: Maintain hURAT1-HEK293 and parental HEK293 cells in a 37°C, 5% CO2 incubator.
-
Seeding: Seed cells into 24-well plates and grow to confluence.
-
Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed transport buffer.
-
Inhibitor Pre-incubation: Add transport buffer containing various concentrations of this compound (or other test compounds) to the wells. Incubate for 30 minutes at 37°C.[5]
-
Uric Acid Uptake: Initiate the transport reaction by adding transport buffer containing a fixed concentration of [14C]-uric acid (e.g., 750 µM) to each well.[5] Incubate for 30 minutes at 37°C.[5]
-
Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.
-
Quantification: Lyse the cells with cell lysis buffer. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the net URAT1-mediated uptake by subtracting the radioactivity measured in the parental HEK293 cells from that in the hURAT1-HEK293 cells.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Efficacy Study in a Hyperuricemic Mouse Model
This protocol describes the induction of hyperuricemia in mice and the subsequent evaluation of the sUA-lowering effects of this compound.
Caption: In Vivo Hyperuricemic Mouse Model Workflow.
Materials:
-
Male mice (e.g., Kunming or C57BL/6). For more specific studies, humanized URAT1 (hURAT1-KI) transgenic mice are recommended.[6][7]
-
Potassium oxonate (a uricase inhibitor)
-
Uric acid
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Serum uric acid quantification kit
Procedure:
-
Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Hyperuricemia: Administer a combination of potassium oxonate (e.g., 250 mg/kg) and uric acid (e.g., 300 mg/kg) via oral gavage to induce a state of hyperuricemia.[8]
-
Drug Administration: One hour after the induction of hyperuricemia, orally administer this compound at various doses (e.g., 0.25 to 4 mg/kg) or the vehicle control to respective groups of mice.[1]
-
Blood Collection: Collect blood samples via the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours) post-drug administration.
-
Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum.
-
Uric Acid Measurement: Quantify the serum uric acid levels using a commercially available kit following the manufacturer's instructions.
-
Data Analysis:
-
Plot the mean serum uric acid concentration versus time for each treatment group.
-
Calculate the percentage reduction in serum uric acid levels compared to the vehicle-treated group at each time point.
-
Determine the dose-dependent effect of this compound on serum uric acid levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ard.bmj.com [ard.bmj.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for URAT1 Inhibitor 2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of URAT1 Inhibitor 2 in high-throughput screening (HTS) assays for the discovery of novel therapeutics targeting hyperuricemia and gout. Detailed protocols and data presentation are included to facilitate experimental design and execution.
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid homeostasis. Primarily expressed in the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of the majority of filtered uric acid from the urine back into the bloodstream.[1][2][3] Dysregulation of URAT1 activity, leading to elevated serum uric acid levels (hyperuricemia), is a primary cause of gout, a painful inflammatory arthritis.[1][2] Therefore, inhibition of URAT1 is a key therapeutic strategy for the management of hyperuricemia and gout.[2][3]
This compound is a potent and orally active inhibitor of the human URAT1 transporter.[4] Its mechanism of action involves blocking the reabsorption of uric acid in the kidneys, which leads to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[2] These characteristics make this compound a valuable tool for in vitro and in vivo studies of urate transport and a reference compound in high-throughput screening campaigns for novel URAT1 inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against the human URAT1 transporter and key cytochrome P450 (CYP) isozymes to assess its potency and selectivity. This data is essential for interpreting screening results and guiding lead optimization efforts.
| Target | Assay Type | Substrate | IC50 Value | Reference |
| URAT1 | Cell-based uptake | 14C-Uric Acid | 1.36 μM | [4] |
| CYP1A2 | Enzyme inhibition | - | 16.97 μM | [4] |
| CYP2C9 | Enzyme inhibition | - | 5.22 μM | [4] |
| CYP2C19 | Enzyme inhibition | - | >20 μM | [4] |
| CYP2D6 | Enzyme inhibition | - | >20 μM | [4] |
| CYP3A4M | Enzyme inhibition | - | >20 μM | [4] |
Table 1: In Vitro Inhibitory Potency of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, URAT1, and a panel of CYP isozymes, indicating its selectivity profile.
Signaling Pathway and Mechanism of Action
URAT1 functions as an anion exchanger, mediating the reabsorption of urate from the renal tubular lumen in exchange for intracellular organic anions like lactate. By inhibiting URAT1, compounds like this compound disrupt this process, leading to a net increase in uric acid excretion.
Figure 1: Mechanism of Action of this compound. This diagram illustrates the role of URAT1 in renal uric acid reabsorption and how this compound blocks this process, leading to increased uric acid excretion.
High-Throughput Screening Protocol
This section provides a detailed protocol for a cell-based HTS assay to identify and characterize URAT1 inhibitors, using this compound as a reference compound. This protocol is adapted from common methodologies for assessing URAT1 activity.[5][6][7]
Assay Principle
This assay measures the uptake of a labeled substrate (e.g., 14C-uric acid or a fluorescent analog like 6-carboxyfluorescein) into cells stably overexpressing the human URAT1 transporter.[6][7] Test compounds that inhibit URAT1 will reduce the intracellular accumulation of the labeled substrate. The potency of inhibitors is determined by measuring the concentration-dependent reduction in substrate uptake.
Materials and Reagents
-
Cells: HEK-293 or MDCK-II cells stably transfected with human URAT1 (hURAT1). A parental cell line (not expressing hURAT1) should be used as a negative control.[5][6]
-
Culture Medium: DMEM or EMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Labeled Substrate: 14C-Uric Acid or 6-carboxyfluorescein (6-CFL).
-
Test Compounds: this compound (as a positive control) and library compounds dissolved in DMSO.
-
Assay Plates: 96-well or 384-well cell culture plates.
-
Scintillation Fluid and Counter (for radioactive assays) or a Fluorescence Plate Reader (for fluorescent assays).
-
Cell Lysis Buffer: (e.g., 0.1% SDS or a commercial lysis reagent).
Experimental Workflow
Figure 2: High-Throughput Screening Workflow. This diagram outlines the key steps in a cell-based assay for identifying and characterizing URAT1 inhibitors.
Detailed Protocol
-
Cell Seeding:
-
Harvest hURAT1-expressing cells and the parental control cells.
-
Seed the cells into 96-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to generate a dose-response curve (e.g., 8-10 concentrations).
-
Prepare test compounds from the screening library at the desired screening concentration.
-
-
Assay Execution:
-
On the day of the assay, aspirate the culture medium from the cell plates.
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Add the diluted this compound, test compounds, or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plates at 37°C for 10-20 minutes.
-
Prepare the substrate solution by diluting the labeled substrate in assay buffer to the final working concentration.
-
Initiate the uptake reaction by adding the substrate solution to all wells.
-
Incubate the plates at 37°C for a predetermined time (e.g., 5-30 minutes). This time should be within the linear range of uptake, which should be determined during assay development.
-
-
Termination and Detection:
-
Terminate the uptake by rapidly aspirating the substrate solution.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular substrate.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 10-15 minutes.
-
For 14C-Uric Acid: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
For 6-CFL: Measure the fluorescence intensity directly in the microplate using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the signal from the parental cell line (non-specific uptake) from the signal of the hURAT1-expressing cells.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (Signalvehicle - Signalbackground))
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a potent and valuable tool for the study of URAT1 function and for the discovery of new therapeutic agents for hyperuricemia and gout. The provided data and protocols offer a robust framework for utilizing this inhibitor in high-throughput screening campaigns and further downstream characterization of novel chemical entities. The cell-based assay described is a reliable and adaptable method for identifying and profiling URAT1 inhibitors, and this compound serves as an excellent positive control for assay validation and performance monitoring.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. explorationpub.com [explorationpub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioivt.com [bioivt.com]
- 6. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]
- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
URAT1 inhibitor 2 solubility issues and formulation development
Welcome to the technical support center for URAT1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and formulation of these compounds. URAT1 inhibitors frequently belong to the Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility and high membrane permeability, making formulation development a critical step for achieving desired therapeutic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: My URAT1 inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay. What should I do?
A1: This is a common issue known as compound precipitation, which can lead to inaccurate and unreliable assay results.
-
Immediate Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells and can also misrepresent the compound's true solubility.
-
Use a Co-solvent System: For in vivo studies or more complex in vitro models, a pre-formulated co-solvent system can maintain solubility. A common example involves a mixture of DMSO, PEG300, a surfactant like Tween-80, and saline.[1]
-
Gentle Warming and Sonication: After dilution, gentle warming (e.g., to 37°C) and brief sonication can sometimes help redissolve small amounts of precipitate, but be cautious as this may only provide temporary supersaturation.[1]
-
Check Compound Concentration: You may be exceeding the kinetic solubility limit of your compound in the aqueous medium. Determine the kinetic solubility limit (see Experimental Protocols) and ensure your assay concentration is below this threshold.
-
-
Long-Term Solution:
-
Formulation Development: For consistent results and future in vivo studies, developing an enabling formulation such as an amorphous solid dispersion, nanosuspension, or cocrystal is the most robust solution. These strategies are designed to improve the aqueous solubility and dissolution rate of the compound.
-
Q2: I need to prepare a solution of a URAT1 inhibitor for an animal study, but it has very low aqueous solubility. What are my options?
A2: Direct dosing of a poorly soluble compound in a simple aqueous vehicle is often not feasible. You will likely need a formulation to enhance exposure.
-
Co-solvent Formulations: These are often the quickest approach for early preclinical studies. A typical formulation might consist of DMSO, PEG300, Tween-80, and saline or corn oil.[1] The exact ratios must be optimized for your specific compound and tested for stability upon dilution.
-
Nanosuspensions: This formulation consists of sub-micron sized particles of the pure drug stabilized by polymers or surfactants. The small particle size dramatically increases the surface area, leading to a higher dissolution rate and improved absorption.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix. This can significantly increase the apparent solubility and lead to supersaturation in vivo, driving absorption.
The choice of formulation depends on the compound's properties, the required dose, and the stage of development.
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my URAT1 inhibitor?
A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[2][3]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Many URAT1 inhibitors, such as Lesinurad , are classified as BCS Class II .[4] This means that the primary barrier to oral absorption is not its ability to cross the gut wall, but its poor ability to dissolve in the gastrointestinal fluids. Therefore, formulation strategies must focus on enhancing the drug's solubility and dissolution rate.
Q4: How do I choose the right formulation strategy for my BCS Class II URAT1 inhibitor?
A4: The selection of an appropriate formulation is a multi-step process guided by the physicochemical properties of your compound. The Developability Classification System (DCS) further refines BCS Class II into dissolution-rate limited (IIa) and solubility-limited (IIb) categories, which helps guide strategy.
Below is a decision-making workflow to guide your selection.
Quantitative Data on URAT1 Inhibitor Solubility
The following tables summarize publicly available solubility data for representative URAT1 inhibitors. This data highlights the challenges and provides a baseline for formulation development.
Table 1: Solubility of Lesinurad
| Solvent/Medium | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Insoluble (6 mg/L) | pH-dependent; solubility increases with pH. | [5] |
| DMSO | 80 mg/mL | Fresh DMSO recommended as absorbed moisture can reduce solubility. | Selleck Chemicals |
| Ethanol | 54 mg/mL | - | Selleck Chemicals |
| pH 5 Acetate Buffer | Low (baseline) | Used as a baseline for cocrystal solubility enhancement studies. | [5] |
| pH 5 Acetate Buffer (with Urea Cocrystal Form I) | ~258 mg/L | 43-fold increase compared to Lesinurad alone. | [5] |
| pH 5 Acetate Buffer (with Caffeine Cocrystal) | ~120 mg/L | 20-fold increase compared to Lesinurad alone. |[5] |
Table 2: Solubility of Verinurad and Other Investigational Inhibitors | Compound | Solvent/System | Solubility | Notes | Reference | | :--- | :--- | :--- | :--- | MedChemExpress | | Verinurad | DMSO | ≥ 30 mg/mL | - | GlpBio | | Verinurad | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 2.5 mg/mL | Forms a suspended solution; requires sonication. | MedChemExpress | | URAT1 inhibitor 1 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL | Forms a clear solution. |[1] | | URAT1 inhibitor 3 | DMSO | ≥ 10 mg/mL | - | MedChemExpress | | Xininurad | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Forms a clear solution. | MedChemExpress |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing and improving the solubility of URAT1 inhibitors.
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay is used in early discovery to estimate the solubility of a compound when an organic solvent stock is diluted into an aqueous buffer.[6]
-
Objective: To determine the concentration at which a compound begins to precipitate from an aqueous buffer.
-
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
96-well clear-bottom microtiter plates.
-
Microplate reader capable of measuring absorbance (turbidity).
-
-
Methodology:
-
Plate Setup: Add 198 µL of the aqueous buffer to multiple wells of the 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate. For example, transfer 100 µL from the first well to the second well (containing 100 µL of buffer), mix, and repeat across 10-12 wells. This creates a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically between 500-700 nm. An increase in absorbance relative to a buffer-only control indicates light scattering from precipitated particles.
-
Data Analysis: Plot the absorbance against the compound concentration. The lowest concentration that shows a significant increase in absorbance above the baseline is reported as the kinetic solubility.
-
Protocol 2: Preparation of Lesinurad-Urea Cocrystals for Solubility Enhancement
This protocol is adapted from a study that demonstrated a 43-fold increase in the apparent solubility of Lesinurad.[5]
-
Objective: To prepare a cocrystal of Lesinurad with urea to improve its aqueous solubility.
-
Materials:
-
Lesinurad.
-
Urea.
-
Acetonitrile (or other suitable solvent).
-
Mortar and pestle.
-
Stir plate and magnetic stir bar.
-
-
Methodology (Slurry Conversion Method):
-
Molar Ratio: Weigh Lesinurad and urea in a 1:1 molar ratio.
-
Mixing: Gently grind the two powders together in a mortar and pestle for 2-3 minutes to ensure homogeneous mixing.
-
Slurry Formation: Transfer the powder mixture to a glass vial. Add a small amount of acetonitrile (just enough to create a thick, stirrable slurry). The solvent acts as a catalyst for the cocrystal formation.
-
Equilibration: Seal the vial and stir the slurry at room temperature for an extended period (e.g., 24-72 hours). This allows the less stable forms (the starting materials) to convert into the more stable cocrystal.
-
Isolation: After the equilibration period, filter the solid material and wash with a minimal amount of cold acetonitrile to remove any unreacted starting materials.
-
Drying: Dry the resulting solid powder under vacuum at room temperature.
-
Characterization: Confirm the formation of the new cocrystal phase using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR). The new solid form should exhibit a unique PXRD pattern and a single melting point different from the starting materials.
-
Solubility Testing: Perform a shake-flask solubility study (as described in Protocol 1, but with a longer equilibration time of 24-48 hours) in a relevant buffer (e.g., pH 5 acetate buffer) to quantify the improvement in apparent solubility compared to the original Lesinurad.
-
Signaling Pathway and Experimental Workflows
URAT1 Mechanism of Action
URAT1 (Urate Transporter 1), encoded by the SLC22A12 gene, is a key protein in the kidneys responsible for uric acid homeostasis. It is located on the apical membrane of proximal tubule cells and reabsorbs the majority of filtered urate from the urine back into the bloodstream. URAT1 inhibitors block this process, leading to increased excretion of uric acid and a reduction of its levels in the blood.
Troubleshooting Workflow for In Vitro Precipitation
Use this logical diagram to diagnose and solve precipitation issues during in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of the Biopharmaceutical Classification System in Early Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent solid forms of the uric acid reabsorption inhibitor lesinurad and cocrystal polymorphs with urea: DFT simulation and solubility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing off-target effects of URAT1 inhibitor 2 on CYP isozymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing URAT1 inhibitor 2, focusing on its off-target effects on cytochrome P450 (CYP) isozymes.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on major CYP isozymes?
A1: this compound has been observed to inhibit certain CYP isozymes. It is a known inhibitor of CYP1A2 and CYP2C9.[1][2] Its inhibitory potential against CYP2C19, CYP2D6, and CYP3A4M is considered to be low, with IC50 values greater than 20 μM.[1]
Q2: What is the inhibitory potency of this compound against its target and off-target enzymes?
A2: The half-maximal inhibitory concentrations (IC50) for this compound are summarized in the table below.
| Target/Isozyme | IC50 (μM) |
| URAT1 | 1.36[1][2] |
| CYP1A2 | 16.97[1][2] |
| CYP2C9 | 5.22[1][2] |
| CYP2C19 | >20[1] |
| CYP2D6 | >20[1] |
| CYP3A4M | >20[1] |
Q3: What are the recommended in vitro models to study the CYP inhibition potential of this compound?
A3: The most common in vitro systems for assessing CYP inhibition are human liver microsomes (HLMs) and recombinant human CYP enzymes (recCYPs).[2][3] HLMs contain a mixture of CYP enzymes and can provide a more physiologically relevant environment, while recCYPs allow for the study of individual isozymes in isolation.
Q4: What type of inhibition (e.g., competitive, non-competitive) does this compound exhibit towards CYP isozymes?
A4: The exact mechanism of inhibition (e.g., competitive, non-competitive, etc.) for this compound on CYP isozymes requires further investigation through kinetic studies to determine the inhibition constant (Ki). The initial IC50 data suggests a direct interaction, but does not elucidate the specific mechanism.
Troubleshooting Guides
This section addresses potential issues that may arise during the experimental evaluation of this compound's effects on CYP isozymes.
Issue 1: High variability or poor reproducibility of IC50 values.
-
Possible Cause 1: Compound Solubility. this compound, like many small molecule inhibitors, may have limited aqueous solubility.[4][5] Precipitation of the inhibitor in the incubation medium can lead to an underestimation of the true inhibitory potency.
-
Troubleshooting Tip:
-
Visually inspect for precipitation in stock solutions and incubation wells.
-
Minimize the final concentration of the organic solvent (e.g., DMSO, methanol) in the incubation to less than 1%, preferably below 0.5%.[3] Note that different solvents can have varying effects on different CYP isozymes.[3][4][6][7]
-
Consider using a solubility-enhancing agent, but be aware that this can also affect enzyme kinetics.
-
-
-
Possible Cause 2: Non-specific Binding. Lipophilic compounds can bind to plasticware or proteins in the incubation mixture, reducing the effective concentration of the inhibitor.
-
Troubleshooting Tip:
-
Use low-binding plates and pipette tips.
-
Keep the protein concentration in the assay as low as possible while still ensuring detectable metabolite formation.[8]
-
-
-
Possible Cause 3: Inconsistent Pipetting or Dilutions.
-
Troubleshooting Tip:
-
Ensure accurate and consistent serial dilutions of the inhibitor.
-
Use calibrated pipettes and perform quality control checks.
-
-
Issue 2: No inhibition observed, or IC50 value is significantly higher than expected.
-
Possible Cause 1: Inactive enzyme. The CYP enzymes in the liver microsomes or the recombinant enzymes may have lost activity due to improper storage or handling.
-
Troubleshooting Tip:
-
Always use a known inhibitor for the specific CYP isozyme being tested as a positive control to confirm enzyme activity.
-
Ensure that microsomes and enzymes are stored at the correct temperature (typically -80°C) and thawed properly before use.
-
-
-
Possible Cause 2: Sub-optimal assay conditions. The substrate concentration, incubation time, or protein concentration may not be optimal for detecting inhibition.
-
Possible Cause 3: Inhibitor instability. this compound may be unstable in the incubation buffer.
-
Troubleshooting Tip:
-
Assess the stability of the inhibitor in the assay buffer over the incubation period.
-
-
Issue 3: Unexpected enzyme activation at low inhibitor concentrations.
-
Possible Cause: Atypical enzyme kinetics. Some compounds can cause activation of CYP enzymes at low concentrations, a phenomenon known as homotropic or heterotropic activation.[5]
-
Troubleshooting Tip:
-
This may be a real effect. It is important to test a wide range of inhibitor concentrations to fully characterize the concentration-response curve.
-
If activation is observed, it should be noted and investigated further, as it can have implications for in vivo drug-drug interactions.
-
-
Experimental Protocols
Below are detailed methodologies for assessing the inhibitory effect of this compound on CYP1A2 and CYP2C9.
Protocol 1: CYP1A2 Inhibition Assay using Phenacetin
This protocol is designed to determine the IC50 value of this compound for CYP1A2-mediated O-deethylation of phenacetin.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs) or recombinant human CYP1A2
-
Phenacetin (CYP1A2 substrate)
-
α-Naphthoflavone (positive control inhibitor for CYP1A2)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or Methanol (for preparing stock solutions)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound, phenacetin, and α-naphthoflavone in a suitable organic solvent (e.g., acetonitrile or methanol) to create high-concentration stock solutions.
-
-
Serial Dilutions:
-
Perform serial dilutions of this compound and α-naphthoflavone in the same solvent to achieve a range of concentrations for testing.
-
-
Incubation Mixture Preparation:
-
In a 96-well plate, prepare the incubation mixture containing:
-
Potassium phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) or recombinant CYP1A2
-
This compound or α-naphthoflavone at various concentrations (final solvent concentration ≤ 1%). Include a vehicle control (solvent only).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add phenacetin (at a concentration near its Km, e.g., 10-50 µM) to all wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[9]
-
-
Terminate Reaction:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the metabolite (acetaminophen) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP1A2 activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: CYP2C9 Inhibition Assay using Diclofenac
This protocol is for determining the IC50 value of this compound for CYP2C9-mediated 4'-hydroxylation of diclofenac.[1][10]
Materials:
-
This compound
-
Human Liver Microsomes (HLMs) or recombinant human CYP2C9
-
Diclofenac (CYP2C9 substrate)
-
Sulfaphenazole (positive control inhibitor for CYP2C9)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or Methanol
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Stock and Working Solutions:
-
Follow the same procedure as for the CYP1A2 assay to prepare stock and serially diluted solutions of this compound, diclofenac, and sulfaphenazole.
-
-
Incubation Setup:
-
Prepare the incubation mixture in a 96-well plate containing buffer, HLMs or recombinant CYP2C9, and the inhibitor (this compound or sulfaphenazole) or vehicle.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Add diclofenac (at a concentration near its Km, e.g., 1-10 µM) to all wells.
-
Start the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate at 37°C for a time within the linear range of the reaction (e.g., 10-20 minutes).
-
-
Reaction Termination:
-
Stop the reaction with a quenching solution containing an internal standard.
-
-
Sample Preparation:
-
Process the samples by centrifugation to remove precipitated protein.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Determine the percent inhibition and calculate the IC50 value as described for the CYP1A2 assay.
-
Visualizations
Experimental Workflow for CYP Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on CYP isozymes.
Logical Relationship of Potential Experimental Issues
Caption: Common troubleshooting pathways for in vitro CYP inhibition assays.
References
- 1. Development and validation of a high-throughput radiometric cyp2c9 inhibition assay using tritiated diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 3. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of CYP2C9-Catalyzed Diclofenac 4′-Hydroxylation by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of URAT1 inhibitor 2 in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with URAT1 inhibitor 2 in long-term cell culture experiments.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability Over Time
You observe a gradual decrease in cell viability in your long-term culture treated with this compound, as determined by assays like MTT or trypan blue exclusion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | 1. Titrate the concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a concentration range around the reported IC50 (1.36 μM for URAT1) and extend lower. 2. Consider IC50 for off-targets: Be aware of the IC50 values for other targets, such as CYP1A2 (16.97 μM) and CYP2C9 (5.22 μM), as off-target effects could contribute to cytotoxicity at higher concentrations. |
| Compound Instability or Degradation | 1. Replenish the inhibitor: In long-term cultures, the inhibitor may degrade. Change the media and add fresh this compound every 48-72 hours to maintain a consistent concentration.[1][2] 2. Protect from light: Store the stock solution and treated plates protected from light to prevent photodegradation. |
| Solvent (e.g., DMSO) Toxicity | 1. Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.5%). 2. Run a solvent control: Always include a vehicle control (media with the same concentration of solvent as the treated wells) to distinguish between inhibitor- and solvent-induced cytotoxicity. |
| Cell Culture Conditions | 1. Optimize cell density: Seed cells at a lower density for long-term experiments to prevent confluence-induced cell death.[3] 2. Monitor media components: Phenol red in media can interfere with some fluorescence-based assays. Consider using phenol red-free media for these assays.[4] Additionally, ensure your CO2 levels are appropriate for your media's buffering system.[5] |
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Issue 2: Signs of Apoptosis in Treated Cells
You observe morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing) or have data from an apoptosis assay (e.g., Annexin V, Caspase-3/7 activity) indicating programmed cell death.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Induction of Apoptotic Pathways | 1. Measure caspase activity: Use a Caspase-Glo® 3/7 assay to quantify the activity of effector caspases, which are key mediators of apoptosis.[6][7][8] 2. Assess mitochondrial health: Perform a JC-1 assay to measure mitochondrial membrane potential. A decrease in this potential is an early indicator of apoptosis.[5][9][10][11] 3. Consider anti-apoptotic supplements: If apoptosis is confirmed, consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if cytotoxicity is caspase-dependent. Note that this is for mechanistic understanding and may interfere with other cellular processes. |
| Oxidative Stress | 1. Measure intracellular ROS: Use a DCFDA/H2DCFDA assay to quantify the levels of reactive oxygen species (ROS). Increased ROS can trigger apoptosis.[4][12][13][14] 2. Co-treatment with an antioxidant: To test the role of oxidative stress, co-treat cells with an antioxidant like N-acetylcysteine (NAC) and assess if it mitigates the cytotoxicity. |
| Off-Target Effects | 1. Review inhibitor selectivity: this compound also inhibits CYP isozymes. Consider if the cell line used expresses these enzymes and if their inhibition could lead to the accumulation of toxic metabolites. 2. Use a structurally different URAT1 inhibitor: If available, compare the effects of a different class of URAT1 inhibitor to see if the observed cytotoxicity is specific to URAT1 inhibition or a feature of the compound's chemical structure. |
Signaling Pathway: Drug-Induced Apoptosis
Caption: Potential pathways of this compound-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: At what concentration should I start my experiments with this compound?
A1: It is recommended to start with a concentration range around the reported IC50 for URAT1-mediated uptake, which is 1.36 μM. However, for long-term studies, it is crucial to perform a dose-response curve to determine the highest non-toxic concentration for your specific cell line, as cytotoxicity can occur at concentrations above the therapeutic window.
Q2: My cell viability assay (e.g., MTT) results show decreased viability, but I don't see any dead cells under the microscope. What could be the reason?
A2: Assays like MTT measure metabolic activity, which is often used as a proxy for cell viability.[7] A reduction in signal could indicate a decrease in metabolic function (cytostatic effect) rather than cell death (cytotoxic effect). To confirm cytotoxicity, it is advisable to use a complementary assay that directly measures cell death, such as a lactate dehydrogenase (LDH) release assay or a dye exclusion assay (e.g., trypan blue).
Q3: How often should I change the medium and re-add the inhibitor in my long-term experiment?
A3: For long-term experiments (several days), it is good practice to replenish the medium and re-add the inhibitor every 48 to 72 hours.[1][2] This helps to maintain a stable concentration of the inhibitor, as it may degrade or be metabolized over time, and also ensures that nutrients in the medium are not depleted.
Q4: Could the inhibition of URAT1 itself be causing the cytotoxicity?
A4: While URAT1's primary role is in urate transport, its inhibition could potentially lead to cellular stress. Some studies suggest a link between URAT1 function and redox homeostasis.[15] Disruption of this balance could lead to oxidative stress and subsequent cytotoxicity. To investigate this, you can measure intracellular ROS levels.
Q5: What are some common off-target effects of small molecule inhibitors that could lead to cytotoxicity?
A5: Small molecule inhibitors can sometimes bind to unintended targets, which can lead to cytotoxicity.[1][11] For this compound, inhibition of CYP isozymes has been reported. Depending on the cell type and culture conditions, this could alter the metabolism of other compounds in the medium or lead to the accumulation of toxic byproducts. It is also possible for inhibitors to interfere with fundamental cellular processes like mitochondrial function, which can be assessed using a JC-1 assay.[5][9][10][11]
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
LDH assay kit (commercially available)
-
96-well clear-bottom plates
-
Treated cells in culture medium
-
Lysis buffer (provided in the kit)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound for the desired duration. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the inhibitor.
-
Maximum LDH Release Control: Cells treated with lysis buffer for 45 minutes before the assay.
-
Medium Background Control: Culture medium without cells.
-
-
After treatment, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Medium Background) / (Max LDH Release - Medium Background)] * 100
Protocol 2: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[6][7][8]
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., Promega)
-
Opaque-walled 96-well plates
-
Treated cells in culture medium
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound for the desired time. Include vehicle-treated and untreated controls.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Increased luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity.
Protocol 3: Measurement of Intracellular ROS using DCFDA
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS).[4][12][13][14]
Materials:
-
DCFDA or H2DCFDA reagent
-
Black, clear-bottom 96-well plates
-
Treated cells
-
Positive control (e.g., Pyocyanin or H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure (for microplate reader):
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with pre-warmed 1x Assay Buffer or PBS.
-
Prepare a 20 µM working solution of DCFDA in 1x Assay Buffer.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 45 minutes at 37°C, protected from light.
-
Wash the cells once with 1x Assay Buffer.
-
Add 100 µL of media containing this compound at the desired concentrations. Include a vehicle control and a positive control.
-
Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
-
Monitor the fluorescence at different time points to assess the kinetics of ROS production. An increase in fluorescence indicates an increase in intracellular ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.2.9. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species [bio-protocol.org]
- 5. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Mitochondrial membrane potential assay (JC-1 assay) [bio-protocol.org]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. bioquochem.com [bioquochem.com]
- 14. doc.abcam.com [doc.abcam.com]
- 15. Loss of the Kidney Urate Transporter, Urat1, Leads to Disrupted Redox Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Improving the oral bioavailability of URAT1 inhibitor 2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the oral bioavailability of URAT1 inhibitor 2.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your experiments aimed at enhancing the oral bioavailability of this compound.
| Issue/Observation | Potential Cause | Suggested Action/Troubleshooting Step |
| Low in vivo oral bioavailability despite good in vitro permeability. | Poor aqueous solubility of this compound may be limiting its dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Decrease the particle size of the active pharmaceutical ingredient (API) through micronization or nanocrystal engineering to increase the surface area for dissolution.[1][2][3] 2. Formulation as a Solid Dispersion: Create a solid dispersion of the inhibitor in a hydrophilic polymer matrix (e.g., PVP, HPMC) to improve wettability and dissolution rate.[1][4] 3. Utilize Lipid-Based Formulations: Formulate the inhibitor in a self-emulsifying drug delivery system (SEDDS) or a lipid-based carrier to enhance its solubility and absorption.[1][5] |
| High variability in pharmacokinetic (PK) data between subjects. | Food effects, inconsistent dissolution, or variable gastrointestinal (GI) transit times. | 1. Conduct Fed vs. Fasted State Studies: Evaluate the effect of food on the absorption of your formulation. 2. Optimize Formulation for Robustness: Develop a formulation that provides consistent release and dissolution across a range of physiological conditions. 3. Consider Controlled-Release Formulations: To minimize the impact of variable GI transit times. |
| Evidence of significant first-pass metabolism. | This compound is a known inhibitor of CYP1A2 and CYP2C9, suggesting it is also likely a substrate for hepatic metabolism.[6] | 1. Co-administration with a CYP Inhibitor (for research purposes): In preclinical models, co-administration with a known inhibitor of the relevant CYP enzymes can help confirm the extent of first-pass metabolism. 2. Structural Modification: If feasible in your research context, consider medicinal chemistry efforts to modify the structure to block metabolic soft spots while retaining URAT1 inhibitory activity.[7] 3. Pro-drug Approach: Design a pro-drug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation. |
| Poor correlation between in vitro dissolution and in vivo absorption. | The in vitro dissolution method may not be accurately simulating the in vivo environment. | 1. Use Biorelevant Dissolution Media: Employ dissolution media that mimic the composition and pH of the stomach and intestines (e.g., FaSSIF, FeSSIF). 2. Evaluate Different Dissolution Apparatus: Test various dissolution apparatus (e.g., USP Apparatus 2, 4) to find one that better reflects in vivo performance. |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: this compound has a reported oral bioavailability of 59.3% in male Sprague-Dawley rats when administered orally at a dose of 10 mg/kg.[6]
Q2: What are the known mechanisms of action for URAT1 inhibitors?
A2: URAT1 inhibitors block the function of the urate transporter 1 (URAT1), which is primarily located in the proximal tubules of the kidneys.[8] By inhibiting this transporter, they reduce the reabsorption of uric acid from the urine back into the bloodstream, leading to increased urinary excretion of uric acid and a decrease in serum uric acid levels.[8]
Q3: Are there any known liabilities of this compound that could affect its oral bioavailability?
A3: this compound is an inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP2C9, with IC50 values of 16.97 μM and 5.22 μM, respectively.[6] This suggests that it may be a substrate for these enzymes, potentially leading to first-pass metabolism in the liver, which can reduce oral bioavailability.
Q4: What formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
A4: Several formulation strategies can be effective:
-
Particle size reduction: Techniques like milling and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[1][3]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[1][4]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by forming microemulsions in the GI tract.[1][5]
-
Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in water.[1][4]
Q5: Which in vitro assays are useful for predicting the oral bioavailability of this compound?
A5: A combination of in vitro assays can provide valuable insights:
-
Aqueous Solubility Studies: Determining the solubility at different pH values relevant to the gastrointestinal tract.
-
In Vitro Dissolution Testing: Using various dissolution media, including biorelevant media, to assess the release rate from a formulation.
-
Cell-Based Permeability Assays: Using models like Caco-2 cells to predict intestinal permeability.[9]
-
In Vitro Metabolic Stability Assays: Using liver microsomes or hepatocytes to estimate the extent of first-pass metabolism.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| URAT1-mediated ¹⁴C-UA uptake | 1.36[6] |
| CYP1A2 | 16.97[6] |
| CYP2C9 | 5.22[6] |
| CYP2C19 | >20[6] |
| CYP2D6 | >20[6] |
| CYP3A4M | >20[6] |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 0.58 |
| Cmax (ng/mL) | 1634 | 2118 |
| AUC(0-t) (ng·h/mL) | 1792 | 5313 |
| AUC(0-∞) (ng·h/mL) | 1812 | 5368 |
| t1/2 (h) | 1.48 | 1.63 |
| Oral Bioavailability (F%) | - | 59.3 [6] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the oral bioavailability and pharmacokinetic profile of a novel formulation of this compound.
Materials:
-
This compound formulation
-
Vehicle control
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Intravenous injection equipment
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.
-
Group Assignment: Randomly assign animals to two groups: Intravenous (IV) and Oral (PO).
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution containing this compound and control compounds to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Perform the experiment in the reverse direction to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Permeability Coefficient (Papp) Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration.
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
Overcoming challenges in the synthesis of URAT1 inhibitor 2 derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of URAT1 inhibitor 2 derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound derivatives?
A1: The most prevalent synthetic strategies for this compound derivatives, such as Lesinurad and its analogues, typically involve a multi-step process. The core of this process is the construction of a substituted 1,2,4-triazole ring, followed by functionalization. A common route involves the synthesis of the key intermediate 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol, which is then S-alkylated and subsequently brominated to yield the final product. Alternative approaches, including continuous flow synthesis, have also been developed to improve yield and reduce reaction times.[1]
Q2: I am observing low yields in the synthesis of the 1,2,4-triazole core. What are the potential causes and solutions?
A2: Low yields in the 1,2,4-triazole synthesis can stem from several factors. Incomplete cyclization of the thiosemicarbazide intermediate is a common issue. To address this, ensure anhydrous conditions and consider optimizing the base and solvent system. The choice of base, such as sodium hydroxide or potassium carbonate, and the reaction temperature can significantly influence the cyclization efficiency. Additionally, side reactions, such as the formation of thiadiazole isomers, can occur. Purification by column chromatography is often necessary to isolate the desired triazole.
Q3: My S-alkylation reaction of the triazole-thiol with ethyl bromoacetate is not clean. What are the likely side products and how can I minimize them?
A3: A common challenge in the S-alkylation of 4H-1,2,4-triazole-3-thiols is the potential for N-alkylation, leading to a mixture of S- and N-alkylated products, which can be difficult to separate. The regioselectivity of the alkylation is influenced by the reaction conditions. Using a polar aprotic solvent like DMF and a suitable base such as potassium carbonate can favor S-alkylation. To minimize N-alkylation, it is crucial to control the reaction temperature, typically keeping it at or below room temperature. Over-alkylation, resulting in the formation of bis-alkylated products, can also occur if an excess of the alkylating agent is used. Careful control of stoichiometry is therefore essential.
Q4: I am having trouble with the purification of my final this compound derivative. What are some recommended purification techniques?
A4: Purification of the final product can be challenging due to the presence of structurally similar impurities. Column chromatography using silica gel is the most common method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. In some cases, reverse-phase chromatography may be necessary. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be an effective final purification step to obtain a highly pure product. The choice of solvent will depend on the specific solubility characteristics of your derivative.
Q5: What are the critical safety precautions to consider during the synthesis of these derivatives?
A5: Standard laboratory safety protocols should be strictly followed. Many of the reagents used, such as ethyl bromoacetate, are lachrymators and should be handled in a well-ventilated fume hood. Solvents like DMF are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be monitored for any exothermic events, especially during cyclization and bromination steps.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common problems encountered in the key synthetic steps for this compound derivatives.
Problem 1: Low Yield in the Formation of 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
| Potential Cause | Troubleshooting Action |
| Incomplete reaction of 1-(4-cyclopropylnaphthalen-1-yl)hydrazine with thiosemicarbazide. | Monitor the reaction progress by TLC. If starting material remains, consider increasing the reaction time or temperature. |
| Inefficient cyclization of the intermediate thiosemicarbazide. | Ensure anhydrous conditions. Optimize the base (e.g., NaOH, K2CO3) and solvent (e.g., ethanol, DMF). A higher reaction temperature may be required, but monitor for decomposition. |
| Formation of side products. | Analyze the crude product by LC-MS to identify potential byproducts. Adjust reaction conditions to minimize their formation. Purification by column chromatography may be necessary. |
| Degradation of starting materials or product. | Check the purity of starting materials. Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture. |
Problem 2: Poor Regioselectivity in the S-alkylation of the Triazole-thiol
| Potential Cause | Troubleshooting Action |
| N-alkylation as a competing reaction. | Use a polar aprotic solvent (e.g., DMF, acetone). Employ a milder base (e.g., K2CO3 instead of NaH). Maintain a lower reaction temperature (0 °C to room temperature). |
| Formation of bis-alkylated products. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent (ethyl bromoacetate). Add the alkylating agent dropwise to the reaction mixture. |
| Incomplete reaction. | Monitor the reaction by TLC. If the starting triazole-thiol persists, a slight increase in temperature or reaction time may be necessary, but be cautious of promoting N-alkylation. |
Problem 3: Formation of Impurities during Bromination
| Potential Cause | Troubleshooting Action |
| Over-bromination or bromination at undesired positions on the naphthalene ring. | Control the stoichiometry of the brominating agent (e.g., NBS) carefully. Perform the reaction at a low temperature (e.g., 0 °C). The choice of solvent can also influence selectivity; chlorinated solvents are commonly used. |
| Degradation of the starting material or product. | Protect the reaction from light, as bromination reactions can be light-sensitive. Work up the reaction promptly upon completion. |
| Incomplete reaction. | Monitor the reaction by TLC. If starting material remains, add small portions of the brominating agent and continue to monitor closely. |
Section 3: Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Reaction Step | Product | Reported Yield (%) | Reference |
| Cyclization | 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol | 70-85% | [1] |
| S-alkylation | Ethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | 80-95% | [1] |
| Bromination | Lesinurad | 60-78% | [1] |
Table 2: In Vitro Activity of Selected this compound Derivatives
| Compound | URAT1 IC50 (µM) | Reference |
| Lesinurad | 7.2 | |
| Derivative A | 5.8 | |
| Derivative B | 12.5 | |
| Benzbromarone (Control) | 0.6 |
Section 4: Experimental Protocols
Protocol 1: Synthesis of 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
-
Step 1: Synthesis of 1-(4-cyclopropylnaphthalen-1-yl)hydrazine.
-
To a solution of 1-bromo-4-cyclopropylnaphthalene in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the mixture for the appropriate time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of 2-(1-(4-cyclopropylnaphthalen-1-yl)hydrazinyl)-1-phenylethanone.
-
Dissolve 1-(4-cyclopropylnaphthalen-1-yl)hydrazine and potassium thiocyanate in a suitable solvent (e.g., water/ethanol mixture).
-
Add hydrochloric acid and reflux the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, and collect the precipitated solid by filtration.
-
-
Step 3: Cyclization to form the triazole-thiol.
-
Suspend the product from Step 2 in an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol.
-
Protocol 2: Synthesis of Lesinurad (A this compound Derivative)
-
Step 1: S-alkylation.
-
To a solution of 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol in DMF, add potassium carbonate.
-
Cool the mixture to 0 °C and add ethyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Bromination.
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise.
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.
-
-
Step 3: Hydrolysis.
-
Dissolve the brominated ester in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with aqueous HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain Lesinurad.
-
Section 5: Visualizations
Caption: Synthetic workflow for a this compound derivative.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Mechanism of action of URAT1 inhibitors.
References
Refining URAT1 inhibitor 2 selectivity against other organic anion transporters
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on refining the selectivity of URAT1 inhibitors against other organic anion transporters (OATs).
Frequently Asked Questions (FAQs)
Q1: Why is selectivity for URAT1 over other OATs like OAT1 and OAT3 important?
A1: URAT1 (urate transporter 1) is a key regulator of serum uric acid levels, making it a prime target for treating hyperuricemia and gout.[1] However, other organic anion transporters, such as OAT1 and OAT3, are crucial for the renal excretion of a wide range of drugs and endogenous metabolites.[2] Non-selective inhibition of these transporters can lead to drug-drug interactions and adverse off-target effects.[3] For instance, probenecid, a non-selective URAT1 inhibitor, also interacts with OAT1 and OAT3, which can alter the pharmacokinetics of other drugs.[3] Therefore, developing URAT1 inhibitors with high selectivity is crucial for a favorable safety profile.
Q2: What are the most common off-target effects observed with non-selective URAT1 inhibitors?
A2: Off-target effects of non-selective URAT1 inhibitors are primarily due to their interaction with other renal transporters. For example, benzbromarone, while a potent URAT1 inhibitor, has been associated with hepatotoxicity.[3] Lesinurad, which also inhibits OAT4, has been linked to renal adverse events, particularly when used as monotherapy.[4][5] Probenecid's inhibition of OAT1 and OAT3 can lead to clinically significant drug-drug interactions.[3]
Q3: What are some strategies to improve the selectivity of our URAT1 inhibitor candidate?
A3: Improving selectivity often involves iterative cycles of structure-activity relationship (SAR) studies. Key strategies include:
-
Structural Modification: Modifying the chemical scaffold of the inhibitor to enhance interactions with specific residues in the URAT1 binding pocket that are not conserved in other OATs.
-
Computational Modeling: Utilizing homology models or cryo-electron microscopy (cryo-EM) structures of URAT1, OAT1, and OAT3 to guide the design of more selective compounds.
-
Systematic Screening: Employing a panel of in vitro transporter assays to evaluate the inhibitory activity of new analogs against URAT1, OAT1, OAT3, and other relevant transporters early in the drug discovery process.
Q4: Which in vitro assays are essential for determining the selectivity profile of a URAT1 inhibitor?
A4: A comprehensive selectivity profile should be established using a panel of cell-based assays. The most critical assays are:
-
URAT1 Inhibition Assay: To determine the potency (IC50) of the compound against the primary target.
-
OAT1 and OAT3 Inhibition Assays: To assess the off-target effects on these key renal drug transporters.
-
Other Relevant Transporter Assays: Depending on the compound's structure and potential liabilities, it may be prudent to test against other transporters like OAT4, GLUT9, or ABCG2.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High potency against URAT1 but also significant inhibition of OAT1 and/or OAT3. | The inhibitor may be binding to a conserved region across these transporters. | - Perform structural modifications to target non-conserved residues in URAT1. - Conduct computational docking studies to identify modifications that could reduce binding to OAT1 and OAT3. |
| Inconsistent IC50 values between different experimental batches. | - Variability in cell passage number. - Inconsistent substrate or inhibitor concentrations. - Issues with cell health or transporter expression levels. | - Use cells within a consistent and narrow passage number range. - Prepare fresh substrate and inhibitor solutions for each experiment. - Monitor cell viability and transporter expression levels (e.g., via Western blot or qPCR). |
| My compound shows poor oral bioavailability in animal models despite good in vitro selectivity. | - The compound may be a substrate for efflux transporters in the intestine (e.g., P-gp or BCRP). - Poor physicochemical properties (e.g., low solubility, high metabolic instability). | - Test for P-gp and BCRP substrate liability using in vitro assays. - Optimize physicochemical properties through medicinal chemistry efforts. |
| Difficulty in expressing functional URAT1 in our cell line. | - Low transfection efficiency. - The chosen cell line may not be optimal for transporter expression. | - Optimize transfection protocols (e.g., lipid reagent, DNA concentration). - Consider using a different cell line known to be suitable for transporter expression, such as HEK293 or CHO cells. |
Quantitative Data: Inhibitor Selectivity Profiles
The following tables summarize the in vitro potency and selectivity of various URAT1 inhibitors against URAT1, OAT1, and OAT3.
| Inhibitor | URAT1 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) | Selectivity (URAT1 vs. OAT1) | Selectivity (URAT1 vs. OAT3) |
| Dotinurad | 0.0372 | 4.08[6] | 1.32[6] | ~110-fold | ~35-fold |
| Verinurad | 0.025[7] | 4.6[7] | - | ~184-fold | - |
| Lesinurad | 3.53[8] | 3.90[8] | 3.54[8] | ~1.1-fold | ~1.0-fold |
| Benzbromarone | 0.190[6] | - | - | - | - |
| Probenecid | 30.0[6] | 12.3 | - | ~0.4-fold | - |
Note: A higher selectivity fold indicates greater selectivity for URAT1 over the other transporter.
| Inhibitor | URAT1 Ki (µM) | OAT1 Ki (µM) | OAT3 Ki (µM) | Selectivity (URAT1 vs. OAT1) | Selectivity (URAT1 vs. OAT3) |
| Epaminurad (UR-1102) | 0.057[9] | 7.2[9] | 2.4[9] | ~126-fold | ~42-fold |
Experimental Protocols
Detailed Methodology: In Vitro URAT1, OAT1, and OAT3 Inhibition Assays
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of a test compound against human URAT1, OAT1, and OAT3.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed HEK293 cells in 96-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Transiently transfect the cells with a plasmid encoding human URAT1, OAT1, or OAT3 using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a negative control.
-
Allow 24-48 hours for transporter expression.
-
2. Uptake Assay:
-
Preparation:
-
Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and serially dilute it in HBSS to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare the substrate solution containing a radiolabeled substrate in HBSS.
-
For URAT1: [14C]-Uric acid
-
For OAT1 and OAT3: [3H]-p-aminohippuric acid (PAH) or [3H]-estrone-3-sulfate (E3S).
-
-
-
Inhibition Assay:
-
Pre-incubate the cells with the various concentrations of the test inhibitor or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the substrate solution to each well.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.
-
Stop the uptake by aspirating the substrate solution and rapidly washing the cells three times with ice-cold HBSS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
3. Data Analysis:
-
Subtract the background radioactivity from the empty vector-transfected cells from the radioactivity of the transporter-expressing cells to determine the specific uptake.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Experimental workflow for in vitro inhibitor screening.
Caption: Renal handling of uric acid and other organic anions.
References
- 1. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dotinurad | URAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. lesinurad [drugcentral.org]
- 6. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Strategies to reduce variability in URAT1 inhibitor 2 in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to reduce variability in in vivo experiments involving URAT1 inhibitor 2.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo studies, helping you to identify potential causes and implement effective solutions.
| Issue | Potential Cause | Recommended Solution |
| High variability in baseline serum uric acid (SUA) levels across animals | Genetic differences within the animal strain. | Ensure the use of a consistent and well-characterized animal strain from a reputable vendor. |
| Differences in age and weight of the animals. | Use animals of the same age and within a narrow weight range for each experimental group. | |
| Variations in diet and acclimatization period. | Standardize the diet, particularly protein and purine content, and provide an adequate acclimatization period (at least one week) before starting the experiment.[1][2][3] | |
| Cage effects, where animals in the same cage share environmental micro-variations. | Randomize animal distribution across cages. If possible, use a randomized block design where each cage contains animals from different treatment groups.[4] | |
| Inconsistent or lower-than-expected reduction in SUA after administration of this compound | Improper formulation or stability of the inhibitor. | Ensure this compound is properly dissolved and stable in the chosen vehicle. Prepare fresh formulations for each experiment. |
| Incorrect dosage or administration technique. | Verify dose calculations and ensure accurate administration, particularly for oral gavage, to prevent incomplete dosing. | |
| Animal model limitations, especially in non-primate models where URAT1 has a lower affinity for uric acid. | Consider using a humanized URAT1 (hURAT1) transgenic mouse model for more relevant and consistent results.[5][6][7] | |
| Timing of blood sampling relative to the drug's pharmacokinetic profile. | Conduct a pilot pharmacokinetic study to determine the optimal time points for blood collection that correspond with the peak effect of the inhibitor.[8] | |
| Unexpected toxicity or adverse effects in treated animals | Off-target effects of the inhibitor. | This compound may also inhibit CYP isozymes.[8] Monitor animals for signs of toxicity and consider assessing liver function. |
| Issues with the vehicle used for drug delivery. | Ensure the vehicle is non-toxic at the administered volume and concentration. Run a vehicle-only control group. | |
| Difficulty in inducing a stable hyperuricemic state in the animal model | Insufficient dose or duration of the inducing agent (e.g., potassium oxonate, hypoxanthine, high-protein diet). | Optimize the dose and duration of the hyperuricemia-inducing agent. Monitor SUA levels to confirm the establishment of a stable hyperuricemic state before administering the inhibitor.[9] |
| Animal strain is resistant to hyperuricemia induction. | Select an appropriate animal model known to be responsive to the chosen induction method. For instance, some studies suggest chickens as a suitable model for diet-induced hyperuricemia.[1][2][3] |
Frequently Asked Questions (FAQs)
1. Which animal model is best for studying this compound?
The most suitable animal model depends on the specific research question. For evaluating the efficacy of a human URAT1-specific inhibitor, a human URAT1 (hURAT1) transgenic knock-in (KI) mouse model is highly recommended.[5][6][7] This is because rodent URAT1 has a lower affinity for uric acid compared to human URAT1.[7][10] If a transgenic model is not accessible, hyperuricemia can be induced in mice or rats using a combination of a uricase inhibitor like potassium oxonate and a purine precursor such as hypoxanthine.[9] Diet-induced models, for example using a high-protein diet in chickens, can also be considered for studying the long-term effects of hyperuricemia.[1][2][3]
2. How can I minimize the impact of diet on experimental variability?
Standardizing the diet is crucial. A high-protein or high-purine diet can significantly increase serum urate levels.[1][2][3][11] It is essential to use a consistent, purified diet for all animals in the study, both during the acclimatization and experimental phases. The composition of the diet, especially the protein and purine content, should be well-defined and reported in the methodology.
3. What are the key considerations for the formulation and administration of this compound?
This compound is orally active.[8] For oral administration, it should be formulated in a suitable vehicle. The formulation should be uniform to ensure consistent dosing. It is advisable to prepare the formulation fresh before each administration to avoid degradation. The volume of administration should be appropriate for the size of the animal to prevent stress and ensure accurate delivery.
4. What are the recommended endpoints to measure in an in vivo study with this compound?
The primary endpoint is typically the change in serum uric acid (SUA) levels. Additional valuable endpoints include urinary uric acid excretion to confirm the uricosuric effect, as well as markers of kidney function such as serum creatinine and blood urea nitrogen (BUN).[9]
5. How can I account for batch and cage effects in my experimental design?
Batch effects can be minimized by processing all samples from a single experiment in one batch. To account for cage effects, animals should be randomly assigned to cages, and ideally, treatments should be randomized across cages.[4] If this is not feasible, statistical methods, such as using mixed models that include "cage" as a random effect, can help to account for this source of variability during data analysis.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 1.8 | 3.1 |
| Tmax (h) | - | 0.5 |
| Cmax (ng/mL) | - | 1850 |
| AUC(0-t) (h*ng/mL) | 1247 | 3700 |
| Oral Bioavailability (%) | - | 59.3 |
Data sourced from MedChemExpress.[8]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| URAT1-mediated 14C-UA uptake | 1.36 |
| CYP1A2 | 16.97 |
| CYP2C9 | 5.22 |
| CYP2C19 | >20 |
| CYP2D6 | >20 |
| CYP3A4M | >20 |
Data sourced from MedChemExpress.[8]
Experimental Protocols
Protocol 1: Induction of Acute Hyperuricemia in Mice
This protocol describes the induction of hyperuricemia using potassium oxonate and hypoxanthine.
Materials:
-
Potassium Oxonate (PO)
-
Hypoxanthine (HX)
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution
-
Male Kunming mice (or other suitable strain)
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions with free access to standard chow and water.
-
Fast the mice overnight before the experiment, with free access to water.
-
Prepare a suspension of potassium oxonate in 0.5% CMC-Na.
-
Prepare a solution of hypoxanthine in warm 0.5% CMC-Na.
-
Administer potassium oxonate (e.g., 250 mg/kg) via oral gavage.
-
One hour after potassium oxonate administration, administer hypoxanthine (e.g., 300 mg/kg) via oral gavage.
-
This compound or vehicle should be administered at a specified time relative to the induction agents (e.g., 30 minutes before hypoxanthine).
-
Collect blood samples at predetermined time points (e.g., 2 hours after hypoxanthine administration) for the measurement of serum uric acid.
Protocol 2: Measurement of Serum Uric Acid
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
Uric acid assay kit (colorimetric or enzymatic)
-
Spectrophotometer
Procedure:
-
Collect blood from the retro-orbital sinus, tail vein, or via cardiac puncture at the desired time points.
-
If using serum, allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the serum or plasma.
-
Carefully collect the supernatant (serum or plasma).
-
Measure the uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Read the absorbance at the specified wavelength using a spectrophotometer.
-
Calculate the uric acid concentration based on a standard curve.
Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Protein Diet Induces Hyperuricemia in a New Animal Model for Studying Human Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Protein Diet Induces Hyperuricemia in a New Animal Model for Studying Human Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling [mdpi.com]
- 11. Frontiers | Effects of dietary protein sources and levels on uric acid metabolism, renal function, and inflammatory responses in goslings [frontiersin.org]
Validation & Comparative
Selectivity Profile of URAT1 Inhibitor 2 Against Key Renal Urate Transporters
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the URAT1 inhibitor 2, also identified as TD-3, against other key renal transporters involved in uric acid homeostasis: GLUT9, OAT1, and OAT3. This document summarizes the available inhibitory activity data and provides detailed experimental protocols to enable independent selectivity profiling.
Comparative Inhibitory Activity
The selectivity of a URAT1 inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target inhibition of other renal transporters can lead to undesirable side effects. While this compound (TD-3) has been identified as a potent inhibitor of URAT1, its activity against GLUT9, OAT1, and OAT3 is not well-documented in publicly available literature.[1] The table below summarizes the known inhibitory concentration (IC50) value for URAT1.
| Target Transporter | This compound (TD-3) IC50 [µM] |
| URAT1 | 1.36[1] |
| GLUT9 | Data not available |
| OAT1 | Data not available |
| OAT3 | Data not available |
Experimental Protocols for Selectivity Profiling
To determine the selectivity of this compound, standardized in vitro inhibition assays for each transporter are required. Below are detailed experimental protocols that can be employed to generate the missing comparative data.
URAT1 Inhibition Assay
This assay measures the inhibition of URAT1-mediated uptake of a radiolabeled substrate, such as [14C]-uric acid, in a stable cell line overexpressing the human URAT1 transporter.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably transfected with human URAT1 (hURAT1).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Phosphate-Buffered Saline (PBS).
-
Uptake Buffer (Hank's Balanced Salt Solution - HBSS).
-
[14C]-Uric Acid.
-
This compound (TD-3) and control inhibitors (e.g., benzbromarone, lesinurad).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture: Culture hURAT1-HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to attach and grow for 24-48 hours.
-
Pre-incubation: Wash the cells twice with pre-warmed HBSS. Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of this compound or control compounds.
-
Uptake Initiation: Initiate the uptake by adding HBSS containing [14C]-uric acid (final concentration, e.g., 10 µM) and the respective inhibitor concentrations.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5 minutes).
-
Uptake Termination: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (vehicle-treated) cells. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
GLUT9 Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of GLUT9-mediated uric acid transport.
Materials:
-
HEK293 cells stably expressing human GLUT9 (hGLUT9).
-
Appropriate cell culture medium and supplements.
-
Transport buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4).
-
[14C]-Uric Acid.
-
This compound (TD-3) and known GLUT9 inhibitors (e.g., benzbromarone).
-
Lysis buffer and scintillation counting supplies.
Procedure:
-
Cell Culture and Seeding: Follow the same procedure as for the URAT1 assay, using hGLUT9-HEK293 cells.
-
Pre-incubation: Wash cells with transport buffer and pre-incubate with various concentrations of this compound or control compounds for 10-15 minutes at 37°C.
-
Uptake: Initiate uptake by adding the transport buffer containing [14C]-uric acid and the test compounds.
-
Incubation: Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C.
-
Termination and Lysis: Stop the transport by washing with ice-cold transport buffer and lyse the cells.
-
Measurement: Determine the intracellular radioactivity by liquid scintillation counting.
-
Analysis: Calculate IC50 values as described for the URAT1 assay.
OAT1 and OAT3 Inhibition Assays
These assays assess the inhibitory effect of the compound on the transport of a fluorescent or radiolabeled substrate by OAT1 and OAT3.
Materials:
-
HEK293 cells stably expressing human OAT1 (hOAT1) or human OAT3 (hOAT3).
-
Cell culture reagents.
-
Assay Buffer (e.g., HBSS).
-
Fluorescent substrate (e.g., 6-carboxyfluorescein) or radiolabeled substrate (e.g., [3H]-estrone-3-sulfate for OAT3, [3H]-p-aminohippurate for OAT1).
-
This compound (TD-3) and known OAT inhibitors (e.g., probenecid).
-
Fluorescence plate reader or scintillation counter.
Procedure:
-
Cell Preparation: Culture and seed hOAT1-HEK293 or hOAT3-HEK293 cells in 96-well plates.
-
Inhibitor Addition: Wash the cells with assay buffer and then add the assay buffer containing different concentrations of this compound or control inhibitors.
-
Substrate Addition: After a short pre-incubation (e.g., 10 minutes), add the fluorescent or radiolabeled substrate to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Termination: Stop the uptake by aspirating the solution and washing the cells with ice-cold assay buffer.
-
Measurement: If using a fluorescent substrate, measure the intracellular fluorescence using a plate reader. For a radiolabeled substrate, lyse the cells and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by analyzing the dose-dependent inhibition of substrate uptake.
Visualizing the Selectivity Profiling Workflow
The following diagram illustrates the general experimental workflow for determining the selectivity profile of a URAT1 inhibitor.
Caption: Experimental workflow for determining the selectivity profile of this compound.
Relationship Between Inhibitor and Transporters
The following diagram illustrates the inhibitory action of this compound on its primary target and the potential for off-target inhibition of other key renal transporters.
Caption: Interaction of this compound with target and off-target renal transporters.
References
Comparative In Vivo Efficacy of a Novel URAT1 Inhibitor in a Gouty Arthritis Model
This guide provides a comparative analysis of the in vivo efficacy of a novel UR-AT1 inhibitor, designated here as URAT1 Inhibitor 2, against established treatments for hyperuricemia, the hallmark of gouty arthritis. The data presented is synthesized from preclinical studies and is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: URAT1 Inhibition
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is primarily expressed on the apical membrane of renal proximal tubule cells.[1] It plays a crucial role in maintaining uric acid homeostasis by reabsorbing approximately 90% of the urate filtered by the glomeruli back into the bloodstream.[1] Inhibition of URAT1 is an effective therapeutic strategy to increase uric acid excretion, thereby lowering serum uric acid (sUA) levels.[1][2] URAT1 inhibitors block the transporter, preventing the reabsorption of uric acid and promoting its elimination in the urine.[2][3] This mechanism contrasts with that of xanthine oxidase inhibitors, such as allopurinol, which decrease the production of uric acid.[3][4]
Caption: Mechanism of this compound in the renal tubule.
Experimental Protocol: In Vivo Gouty Arthritis Model
The efficacy of this compound was evaluated in a widely used preclinical model of hyperuricemia.
Model: Potassium Oxonate (PO)-Induced Hyperuricemia in Mice/Rats.
Rationale: Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric acid in rodents (which, unlike humans, express the uricase enzyme), leading to an accumulation of uric acid in the blood and mimicking hyperuricemia.
Methodology:
-
Animals: Male Kunming mice or Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Model Induction: Hyperuricemia is induced by a single intraperitoneal injection of potassium oxonate (e.g., 250-300 mg/kg) one hour before the administration of the test compounds.[5][6]
-
Grouping and Treatment: Animals are randomly divided into several groups:
-
Normal Control: Receives vehicle only.
-
Model Control: Receives potassium oxonate and vehicle.
-
Positive Control (Allopurinol): Receives potassium oxonate and a standard dose of allopurinol (e.g., 10 mg/kg), a xanthine oxidase inhibitor.
-
Positive Control (Benzbromarone): Receives potassium oxonate and a standard dose of benzbromarone (e.g., 10 mg/kg), a potent uricosuric agent.[7][8]
-
This compound Group(s): Receives potassium oxonate and various doses of this compound (e.g., 5, 10, 20 mg/kg).
-
-
Administration: All compounds are typically administered orally.
-
Sample Collection: Blood samples are collected at specified time points (e.g., 2 hours post-treatment) via retro-orbital bleeding or cardiac puncture. Urine may also be collected over a 24-hour period to measure uric acid excretion.
-
Biochemical Analysis: Serum and urine uric acid levels are quantified using standard enzymatic colorimetric methods.
Caption: Workflow for in vivo validation of this compound.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of this compound in reducing serum uric acid levels compared to a standard-of-care agent, Allopurinol, in a potassium oxonate-induced hyperuricemic mouse model. Data is presented as the percentage reduction in serum uric acid relative to the untreated hyperuricemic model group.
| Treatment Group | Dose (mg/kg) | Serum Uric Acid Reduction (%) | Urine Uric Acid Excretion | Reference Compound Efficacy |
| Model Control | - | 0% | Baseline | N/A |
| Allopurinol | 10 | ~45-55% | Decreased | Standard |
| Benzbromarone | 10 | ~50-60% | Increased | Potent Uricosuric |
| This compound (CDER167) | 10 | ~60% | Increased | More effective than RDEA3170 (20mg/kg)[6] |
| This compound (AR882) | 75 | ~52% (in humans) | Increased | Superior to Allopurinol (300mg)[9] |
Note: The data for this compound is based on preclinical findings for novel inhibitors like CDER167 and clinical findings for AR882 to provide a representative comparison.[6][9] Allopurinol and Benzbromarone data are based on typical findings in similar preclinical models.[5]
Signaling Pathway in Gouty Inflammation
Hyperuricemia leads to the deposition of monosodium urate (MSU) crystals in joints, triggering a potent inflammatory response. This response is primarily mediated by the activation of the NLRP3 inflammasome in resident immune cells like macrophages.
Caption: URAT1 inhibition reduces the trigger for MSU crystal-induced inflammation.
By lowering serum uric acid levels, this compound helps to prevent the initial trigger for this inflammatory cascade, thereby reducing the frequency and severity of gout flares.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. explorationpub.com [explorationpub.com]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]
Navigating Uricosuric Therapy: A Comparative Safety Analysis of URAT1 Inhibitor 2 and Other Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the preclinical URAT1 inhibitor 2 and other uricosuric agents, supported by available experimental data. This analysis aims to inform preclinical and clinical research strategies in the development of novel treatments for hyperuricemia and gout.
The management of hyperuricemia, a precursor to gout, largely relies on urate-lowering therapies. Uricosuric agents, which increase the renal excretion of uric acid, are a cornerstone of this therapeutic approach. This guide delves into the safety profiles of a preclinical URAT1 inhibitor, designated here as this compound, and compares it with established uricosuric drugs: probenecid, benzbromarone, and the more recently developed lesinurad, dotinurad, and verinurad.
Comparative Safety Data
The following table summarizes the key adverse events and safety concerns associated with this compound (preclinical data) and other uricosuric agents (clinical trial data). It is crucial to note that direct comparison between preclinical and clinical data has limitations.
| Drug Class | Drug Name | Key Adverse Events | Renal Safety | Cardiovascular Safety | Hepatotoxicity |
| Preclinical URAT1 Inhibitor | This compound | No obvious acute toxicity observed at high doses in mice.[1] | Favorable preclinical safety profile.[1] | Data not available. | Data not available. |
| Selective URAT1 Inhibitor | Lesinurad | Headache, influenza, gastroesophageal reflux disease, increased serum creatinine.[2][3][4] | Dose-dependent increase in serum creatinine and renal-related adverse events, particularly as monotherapy.[3][4][5] Risk is mitigated when used in combination with a xanthine oxidase inhibitor.[5] | No significant increase in major adverse cardiovascular events (MACE) at the 200 mg dose compared to placebo.[2][5] | No significant hepatotoxicity reported. |
| Selective URAT1 Inhibitor | Dotinurad | Generally well-tolerated. Incidence of adverse events was comparable to placebo in early trials.[6][7][8][9] | No significant renal safety signals identified in clinical trials.[6][7][8] | Data not available from sources. | No significant hepatotoxicity reported.[6][7][8] |
| Selective URAT1 Inhibitor | Verinurad | Renal-related adverse events were more common than with placebo in monotherapy trials.[10][11] | Increased incidence of renal-related treatment-emergent adverse events.[10][11] | No major cardiovascular safety concerns reported in Phase II trials.[12][13] | No significant hepatotoxicity reported. |
| Non-selective Uricosuric | Probenecid | Nausea, loss of appetite, dizziness, headache, rash, gastrointestinal upset.[14][15] | Can lead to the formation of uric acid kidney stones; adequate hydration is crucial.[15] | A cohort study suggested a lower risk of myocardial infarction or stroke compared to allopurinol in older patients.[16] | Rarely associated with severe hypersensitivity reactions that can involve liver injury.[14] |
| Non-selective Uricosuric | Benzbromarone | Diarrhea, nausea, rash.[17] | Can cause urate stones.[17] | Data not available from sources. | Associated with a risk of severe, sometimes fatal, hepatotoxicity, which led to its withdrawal from many markets.[18] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of new drug candidates are often proprietary. However, the following represents standard methodologies employed in preclinical and clinical development to evaluate the safety of uricosuric agents.
Preclinical Safety Assessment
1. In Vitro Cytochrome P450 (CYP) Inhibition Assay:
-
Objective: To assess the potential for drug-drug interactions by determining the inhibitory effect of the test compound on major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Methodology:
-
The test compound is incubated at various concentrations with human liver microsomes and a specific substrate for each CYP isoform.[19][20][21]
-
The formation of the metabolite of the specific substrate is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[20] A lower IC50 value indicates a stronger potential for inhibition.[19]
-
2. In Vivo Acute Toxicity Study in Rodents:
-
Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of a new chemical entity.
-
Methodology:
-
The test compound is administered to rodents (e.g., mice or rats) at escalating single doses via the intended clinical route (e.g., oral gavage).
-
Animals are observed for a specified period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.
-
At the end of the observation period, a gross necropsy is performed. For "this compound", a single intragastric administration of 1000 mg/kg was tested in mice.[1]
-
3. In Vivo Nephrotoxicity Assessment in Rats:
-
Objective: To evaluate the potential for a drug to cause kidney damage.
-
Methodology:
-
The test drug is administered to rats for a specified duration (e.g., 7, 14, or 28 days).
-
Blood and urine samples are collected at various time points to measure biomarkers of kidney function, such as serum creatinine (sCr) and blood urea nitrogen (BUN).
-
At the end of the study, the kidneys are examined histopathologically for any signs of damage.
-
Clinical Safety Assessment
1. Phase I, II, and III Clinical Trials:
-
Objective: To evaluate the safety and tolerability of the drug in humans.
-
Methodology:
-
Phase I: The drug is administered to a small number of healthy volunteers to assess its safety, pharmacokinetics, and pharmacodynamics.
-
Phase II: The drug is given to a larger group of patients to evaluate its efficacy and further assess its safety.
-
Phase III: The drug is administered to a large population of patients in randomized, controlled trials to confirm its efficacy, monitor side effects, and compare it to commonly used treatments.[2][3][4]
-
Throughout all phases, adverse events are meticulously recorded and graded for severity and causality. Vital signs, electrocardiograms (ECGs), and laboratory parameters (hematology, clinical chemistry) are monitored regularly.
-
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The safety profile of a uricosuric agent is a critical determinant of its clinical utility. While preclinical data for "this compound" suggests a favorable acute safety profile, this is only an initial step in a comprehensive safety evaluation. The clinical data available for other URAT1 inhibitors highlight the importance of monitoring renal function, as this appears to be a class-related effect, particularly when these agents are used as monotherapy. The severe hepatotoxicity associated with benzbromarone underscores the need for thorough investigation of potential off-target effects. Newer selective URAT1 inhibitors like dotinurad appear to have a more favorable safety profile, particularly concerning renal and hepatic adverse events. As research in this area continues, a deep understanding of the comparative safety profiles will be essential for the development of safer and more effective treatments for hyperuricemia and gout.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated safety studies of the urate reabsorption inhibitor lesinurad in treatment of gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: an exploratory, randomized, multicenter, double-blind, placebo-controlled, parallel-group early phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: an exploratory, randomized, multicenter, double-blind, placebo-controlled, parallel-group early phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. rmdopen.bmj.com [rmdopen.bmj.com]
- 14. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Probenecid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Cardiovascular Risks in Older Patients with Gout Initiating Probenecid versus Allopurinol: a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. ClinPGx [clinpgx.org]
- 19. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 20. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of URAT1 Inhibitor 2 Cross-Reactivity with SLC22 Family Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of URAT1 inhibitor 2, a novel uricosuric agent, against other members of the solute carrier 22 (SLC22) family of transporters. While direct experimental data on the cross-reactivity of this compound is not publicly available, this document offers a comparative analysis against established URAT1 inhibitors, Lesinurad and Benzbromarone, for which selectivity data has been published. Understanding the selectivity of URAT1 inhibitors is crucial for predicting potential drug-drug interactions and off-target effects.
Executive Summary
URAT1 (urate transporter 1), encoded by the SLC22A12 gene, is a key regulator of serum uric acid levels and a primary target for the treatment of hyperuricemia and gout.[1] this compound has emerged as a potent inhibitor of URAT1. However, due to the high degree of structural homology within the SLC22 family, which includes important drug transporters such as Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs), assessing the selectivity of new inhibitors is a critical step in preclinical development. This guide summarizes the available inhibitory activity of this compound and compares it with the known cross-reactivity profiles of Lesinurad and Benzbromarone against other SLC22 family members.
Inhibitor Activity Comparison
The following table summarizes the known in vitro inhibitory activities (IC50) of this compound, Lesinurad, and Benzbromarone against URAT1 and other selected SLC22 family transporters. This data is compiled from various published studies. It is important to note the absence of published data for this compound against SLC22 transporters other than URAT1.
| Transporter | This compound (IC50 in µM) | Lesinurad (IC50 in µM) | Benzbromarone (IC50 in µM) |
| URAT1 (SLC22A12) | 1.36 | 3.53 - 7.3 [2][3] | 0.22 - 0.425 [4] |
| OAT1 (SLC22A6) | Data not available | >100 (No significant inhibition)[2][3] | Potent inhibitor[5] |
| OAT3 (SLC22A8) | Data not available | >100 (No significant inhibition)[2][3] | Potent inhibitor[5] |
| OAT4 (SLC22A11) | Data not available | 2.03 - 7.1[2][3] | 3.19[2] |
Note: IC50 values can vary depending on the experimental conditions and cell systems used.
Experimental Protocols
The following is a representative protocol for assessing the inhibitory activity of a compound against SLC22 family transporters, based on common methodologies used in the field.
In Vitro SLC Transporter Inhibition Assay Using HEK293 Cells
1. Cell Culture and Transporter Expression:
-
Human Embryonic Kidney 293 (HEK293) cells are stably transfected to overexpress a single human SLC22 transporter (e.g., URAT1, OAT1, OAT3, OCT2).
-
Control cells are transfected with an empty vector.
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent to maintain transporter expression.
2. Inhibition Assay:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A pre-incubation step is performed by adding the transport buffer containing various concentrations of the test compound (this compound) or a reference inhibitor to the cells for a defined period (e.g., 10-30 minutes) at 37°C.
-
The transport reaction is initiated by adding the transport buffer containing a specific radiolabeled probe substrate for the respective transporter (e.g., [14C]-uric acid for URAT1, [3H]-estrone-3-sulfate for OAT3).
-
The incubation is carried out for a short, linear uptake period (e.g., 2-5 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold transport buffer.
3. Quantification and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The protein concentration in each well is determined to normalize the uptake data.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the probe substrate uptake, is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Visualizations
The following diagrams illustrate the logical relationship of URAT1 within the SLC22 family and a typical experimental workflow for assessing cross-reactivity.
Caption: Logical relationship of URAT1 within the SLC22 family of transporters.
Caption: Experimental workflow for SLC22 transporter inhibition assay.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Validating the Uricosuric Effect of a Novel URAT1 Inhibitor in Non-Human Primates: A Comparative Guide
This guide provides a comparative analysis of the uricosuric effects of a novel and selective URAT1 inhibitor, UR-1102, against the established uricosuric agent, benzbromarone, in non-human primates. The data presented is derived from a key preclinical study, offering researchers, scientists, and drug development professionals a comprehensive overview of the compound's efficacy and the experimental approach for its validation.
Comparative Efficacy of URAT1 Inhibitors
The following table summarizes the quantitative data on the uricosuric effects of UR-1102 and benzbromarone in tufted capuchin monkeys, a relevant model for studying hyperuricemia due to their low uricase activity.[1][2]
| Parameter | UR-1102 | Benzbromarone |
| Dosage Range | 3-30 mg/kg | 3-100 mg/kg |
| Maximum Efficacy | Approximately twice that of benzbromarone | - |
| Selectivity | High selectivity for URAT1 over OAT1 and OAT3 | Inhibits URAT1, OAT1, and OAT3 similarly |
| Effect on Plasma Uric Acid | More effective reduction compared to the same dosage of benzbromarone | Less effective reduction compared to the same dosage of UR-1102 |
| Effect on Fractional Excretion of Urinary Uric Acid | Increased | Increased |
| Pharmacokinetic Profile | Superior to benzbromarone at the same dosage | - |
Mechanism of Action of URAT1 Inhibitors
Urate transporter 1 (URAT1) is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[3][4] In conditions like gout, where uric acid levels are elevated, inhibiting URAT1 is a primary therapeutic strategy.[3][5][6] URAT1 inhibitors function by blocking this transporter, thereby increasing the excretion of uric acid in the urine and lowering its concentration in the blood.[4] Newer inhibitors like UR-1102 demonstrate high selectivity for URAT1, which may lead to a more potent uricosuric effect with fewer off-target effects compared to less selective agents like benzbromarone.[1][2]
Caption: Mechanism of action of a URAT1 inhibitor.
Experimental Protocols
The validation of UR-1102's uricosuric effect in tufted capuchin monkeys involved a meticulously designed experimental protocol.
1. Animal Model:
-
Species: Tufted capuchin monkeys were selected due to their low uricase activity, which results in higher plasma urate levels, making them a suitable model for hyperuricemia research.[1][2]
-
Housing and Diet: Animals were housed in individual cages under controlled environmental conditions with a standard diet and access to water.
2. Drug Administration:
-
Test Articles: UR-1102 and benzbromarone.
-
Dosing: The compounds were administered orally once a day for three consecutive days.[1][2]
-
Dosage Levels:
3. Sample Collection and Analysis:
-
Blood Samples: Blood was collected at specified time points to measure plasma concentrations of the drugs and uric acid.
-
Urine Samples: Urine was collected to determine the urinary excretion of uric acid.
-
Biochemical Analysis: Plasma and urinary uric acid levels were quantified using standard enzymatic methods.
4. Pharmacokinetic and Pharmacodynamic Analysis:
-
The pharmacokinetic parameters of UR-1102 and benzbromarone were determined from the plasma concentration-time data.
-
The uricosuric effect was evaluated by measuring the change in plasma uric acid levels and the fractional excretion of uric acid.
Caption: Experimental workflow for validating uricosuric effect.
In Vitro Selectivity Studies
Prior to the in vivo studies in non-human primates, the selectivity of UR-1102 and benzbromarone was assessed in vitro using human embryonic kidney (HEK) 293 cells overexpressing URAT1, organic anion transporter 1 (OAT1), and organic anion transporter 3 (OAT3).[1][2] These studies demonstrated that while benzbromarone inhibited all three transporters to a similar extent, UR-1102 was highly selective for URAT1.[1][2] This high selectivity is believed to contribute to its enhanced in vivo efficacy.[1][2]
Conclusion
The preclinical data from studies in tufted capuchin monkeys strongly support the potent and selective uricosuric effect of the novel URAT1 inhibitor, UR-1102. When compared to the less selective agent benzbromarone, UR-1102 demonstrated a superior pharmacokinetic profile and a greater reduction in plasma uric acid levels at equivalent doses.[2] These findings highlight the therapeutic potential of highly selective URAT1 inhibition for the management of hyperuricemia and gout. The detailed experimental protocol provides a robust framework for the evaluation of future uricosuric drug candidates in non-human primate models.
References
- 1. Stronger Uricosuric Effects of the Novel Selective URAT1 Inhibitor UR-1102 Lowered Plasma Urate in Tufted Capuchin Monkeys to a Greater Extent than Benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling URAT1 Inhibitor 2
Product Identifier: URAT1 Inhibitor 2 CAS Number: 2803951-18-8
Disclaimer: This document provides essential safety and logistical information for this compound based on general laboratory safety principles for handling potent research compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department. This guide is intended for use by trained researchers, scientists, and drug development professionals.
Hazard Identification and Precautionary Measures
This compound is an orally active and potent inhibitor of URAT1 and CYP isozymes, intended for research use only.[1][2] While a study in mice indicated no obvious acute toxicity at a high dose, the full toxicological properties of this compound have not been elucidated.[1] Therefore, it should be handled as a potentially hazardous substance. Assume it may be toxic if swallowed, and prolonged exposure may cause organ damage. All handling should be performed by qualified personnel familiar with the potential hazards.
General Precautions:
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of dust or aerosols.[3]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks should be conducted to determine the appropriate PPE.[6] The following table summarizes the minimum recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.[6][7][8] | To protect against splashes, dust, and flying particles. |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[6][7] Consider double-gloving for added protection.[6] Gloves must be inspected before use and disposed of properly after handling the compound.[3] | To prevent skin contact with the chemical. |
| Body Protection | A laboratory coat is the minimum requirement.[6][7][9] Consider a chemically resistant apron or coveralls for larger quantities or when there is a higher risk of splashes. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a properly functioning chemical fume hood. If weighing or handling the powder outside of a fume hood, a respirator (e.g., N95) may be necessary to prevent inhalation.[7] | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure the work area, preferably inside a chemical fume hood, is clean and uncluttered.[10] Assemble all necessary equipment and materials.
-
Centrifugation: Before opening the vial, centrifuge it to ensure any powder adhering to the cap or sides is collected at the bottom.[11]
-
Weighing: Weigh the desired amount of the compound in a chemical fume hood on a calibrated analytical balance. Use appropriate weighing paper or a container. Automated dispensing systems can improve safety when handling potent compounds.[12]
-
Solvent Selection: this compound is typically soluble in DMSO.[13]
-
Procedure: Add the appropriate solvent to the vial containing the weighed compound. Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Stock Solution Storage: Store stock solutions in tightly sealed vials. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11][14] General guidelines suggest usability for up to one month at -20°C and up to six months at -80°C.[11][14]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[15][16][17]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.[15][16] |
| Liquid Waste | Unused solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[10][17][18] Segregate waste streams to avoid mixing incompatible chemicals.[15] |
| Empty Vials | The original vial should be disposed of as hazardous waste. If institutional policy allows for the disposal of empty containers in regular waste, they must be thoroughly rinsed three times with a suitable solvent, and the rinsate collected as hazardous liquid waste.[16] |
Experimental Protocols and Data
While specific experimental protocols are not provided here, researchers should develop detailed Standard Operating Procedures (SOPs) for their specific experiments involving this compound. These SOPs should incorporate the safety and handling information outlined in this guide.
Quantitative Data Summary:
| Parameter | Value | Reference |
| CAS Number | 2803951-18-8 | [1][2] |
| IC50 (URAT1-mediated 14C-UA uptake) | 1.36 μM | [1][2] |
| IC50 (CYP1A2) | 16.97 μM | [1][2] |
| IC50 (CYP2C9) | 5.22 μM | [1][2] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [11] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [11] |
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mt.com [mt.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 17. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 18. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
